molecular formula C17H12N4O B595820 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole CAS No. 1305320-61-9

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Cat. No.: B595820
CAS No.: 1305320-61-9
M. Wt: 288.31
InChI Key: NLXJNGJPRSDUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C17H12N4O and its molecular weight is 288.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-naphthalen-2-yloxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-6-13-11-14(10-9-12(13)5-1)22-16-8-4-3-7-15(16)17-18-20-21-19-17/h1-11H,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXJNGJPRSDUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249495
Record name 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305320-61-9
Record name 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305320-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole, 5-[2-(2-naphthalenyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] The incorporation of the bulky naphthyloxy and phenyl substituents suggests potential for specific receptor interactions, making this compound a candidate for investigation in various therapeutic areas, including cancer and inflammatory diseases, where tetrazole derivatives have shown promise.[1][2][3][4][5][6] This document consolidates available data on its chemical structure, properties, and relevant experimental context.

Core Chemical Properties

Precise experimental data for this compound is not widely available in public literature. The following table summarizes its fundamental chemical identifiers.[7][8]

PropertyValueReference
Molecular Formula C₁₇H₁₂N₄O--INVALID-LINK--
Molecular Weight 288.31 g/mol --INVALID-LINK--
CAS Number 1305320-61-9--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--

Due to the limited availability of specific experimental data for the title compound, the following sections will provide generalized experimental protocols and data for analogous tetrazole derivatives to serve as a practical guide for researchers.

Synthesis and Characterization

The synthesis of 5-substituted tetrazoles is most commonly achieved through the [2+3] cycloaddition reaction between a nitrile and an azide.[9] A plausible synthetic route for this compound would involve the reaction of 2-(2-naphthyloxy)benzonitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.

General Experimental Protocol for the Synthesis of 5-Aryl-2H-tetrazoles

This protocol is a generalized procedure based on common methods for the synthesis of similar tetrazole compounds.[9][10][11]

Materials:

  • Substituted Benzonitrile (e.g., 2-(2-naphthyloxy)benzonitrile)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride (Et₃N·HCl)

  • Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a solution of the substituted benzonitrile (1 equivalent) in DMF, add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the tetrazole product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 5-aryl-2H-tetrazole.

Characterization Data of an Analogous Compound: 5-Phenyl-2H-tetrazole

The following table presents typical characterization data for 5-phenyl-2H-tetrazole, a structurally related compound.[12]

AnalysisData
Melting Point 211-219 °C
Appearance Off-white to white powder
¹H NMR (DMSO-d₆, 400 MHz) δ 7.50-7.65 (m, 3H, Ar-H), 8.00-8.10 (m, 2H, Ar-H), 16.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 126.9, 129.2, 130.8, 131.5, 155.0
IR (KBr, cm⁻¹) 3060 (Ar C-H), 1600 (C=N), 1460, 1420 (N=N)

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of tetrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][13]

Anticancer Activity

Many tetrazole-containing compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells.[5][6] The proposed mechanisms of action often involve the induction of apoptosis.

One of the key pathways implicated in the anticancer activity of some bioactive molecules is the Bcl-2-mediated apoptosis pathway. Tetrazole derivatives have been shown to target and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and subsequent programmed cell death.[4][14]

Bcl2_Apoptosis_Pathway Compound 5-[2-(2-Naphthyloxy)phenyl] -2H-tetrazole Bcl2 Bcl-2 Compound->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed Bcl-2 mediated apoptosis pathway.

Anti-inflammatory Activity

Tetrazole analogues have also been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[15]

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a novel compound against cancer cell lines.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Synthesized Compound Treatment Treatment with varying concentrations of compound Compound->Treatment CellCulture Cancer Cell Lines (e.g., HepG2, MCF-7) Seeding Cell Seeding in 96-well plates CellCulture->Seeding Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (e.g., 570 nm) MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery, particularly in the fields of oncology and anti-inflammatory research. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for structurally related tetrazole derivatives. Further research is warranted to elucidate the specific chemical and biological properties of this compound and to explore its therapeutic potential.

References

Spectroscopic and Analytical Profile of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identity

Compound Name 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole
CAS Number 1305320-61-9[1]
Molecular Formula C₁₇H₁₂N₄O[1]
Molecular Weight 288.31 g/mol [1]
Purity Typically available at ≥95%

Predicted Spectroscopic Data

The following tables summarize expected spectroscopic data for this compound based on data reported for analogous compounds, such as 5-phenyl-1H-tetrazole and other substituted tetrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl and naphthyl rings. The chemical shifts will be influenced by the electronic effects of the ether linkage and the tetrazole ring.

Table 1: Representative ¹H NMR Data for a 5-Substituted Tetrazole Analogue (5-Phenyl-1H-tetrazole)

Functional GroupChemical Shift (δ) ppmMultiplicity
Phenyl Protons8.06 - 8.03m
Phenyl Protons7.62 - 7.58m

Data obtained in DMSO-d₆ at 300 MHz.[2]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the carbon atoms in the phenyl, naphthyl, and tetrazole rings. The carbon atom of the tetrazole ring is typically observed in the downfield region.

Table 2: Representative ¹³C NMR Data for a 5-Substituted Tetrazole Analogue (5-Phenyl-1H-tetrazole)

Carbon AtomChemical Shift (δ) ppm
C (Tetrazole)155.3
C (Phenyl)131.1
C (Phenyl)129.3
C (Phenyl)126.8
C (Phenyl)124.0

Data obtained in DMSO-d₆ at 75 MHz.[2]

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H bond of the tetrazole ring (if in the 1H-tautomeric form), C=N and N=N bonds of the tetrazole ring, and the C-O-C ether linkage.

Table 3: Representative IR Absorption Bands for 5-Substituted Tetrazoles

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3449
Aromatic C-H Stretch3061
C=N Stretch1642, 1562
C-N Stretch1474, 1164

Data obtained from KBr pellet.[2]

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-substituted tetrazoles, fragmentation often involves the loss of a nitrogen molecule (N₂).

Table 4: Representative Mass Spectrometry Data for a 5-Substituted Tetrazole Analogue (5-Phenyl-1H-tetrazole)

Ionm/zRelative Abundance (%)
[M]⁺14612.78

Obtained via Electron Ionization (EI).[2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 5-substituted tetrazoles, based on common laboratory practices.

General Synthesis of 5-Substituted Tetrazoles

A common method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of an aldehyde with hydroxylamine hydrochloride and sodium azide in the presence of a catalyst.

  • Reaction Setup: To a round-bottomed flask containing a suitable solvent (e.g., toluene), add the starting aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (1 mmol), and a catalyst such as Zn(OAc)₂·2H₂O (10 mol%).

  • Reaction Execution: The reaction mixture is refluxed with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hot ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a 5-substituted tetrazole.

Synthesis_Characterization_Workflow General Workflow for Synthesis and Characterization of 5-Substituted Tetrazoles cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Aldehyde, NaN3, NH2OH·HCl, Catalyst) reaction [1,3]-Dipolar Cycloaddition start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure 5-Substituted Tetrazole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and analytical workflow.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the characterization of the target molecule.

Spectroscopic_Analysis_Logic Logical Flow of Spectroscopic Data for Structural Elucidation cluster_techniques Analytical Techniques cluster_information Derived Structural Information nmr NMR (¹H, ¹³C) connectivity Proton & Carbon Environment (Connectivity) nmr->connectivity ir IR functional_groups Functional Groups (N-H, C=N, C-O) ir->functional_groups ms MS molecular_weight Molecular Weight & Fragmentation Pattern ms->molecular_weight structure Confirmed Structure of This compound connectivity->structure functional_groups->structure molecular_weight->structure

Caption: Spectroscopic data interpretation logic.

References

Crystal Structure of Tetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Crystallographic data for 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is not publicly available. This guide presents a detailed analysis of a structurally related compound, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation herein provide a framework for the analysis of similar tetrazole derivatives.

Introduction

Tetrazoles are a significant class of nitrogen-containing heterocyclic compounds with a five-membered ring composed of four nitrogen atoms and one carbon atom. They are widely recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug design. This technical guide provides an in-depth look at the synthesis, characterization, and crystal structure of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, a 2,5-disubstituted tetrazole. The experimental protocols and data presented serve as a valuable resource for the study of this class of compounds.

Experimental Protocols

Synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

The synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was achieved via a Chan–Evans–Lam coupling reaction.[1]

Materials:

  • 5-Phenyl-1H-tetrazole

  • Pyridine-3-ylboronic acid

  • Copper(I) oxide (Cu₂O)

  • 4 Å molecular sieves

  • Dry Dimethyl sulfoxide (DMSO)

  • Oxygen gas

Procedure:

  • A solution of 5-phenyl-1H-tetrazole (2.03 mmol) in dry DMSO (12 mL) was prepared.

  • To this solution, pyridine-3-ylboronic acid (4.07 mmol), Cu₂O (0.05 g, 5 mol%), and 4 Å molecular sieves (0.7 g) were added.

  • Oxygen gas was bubbled through the resulting suspension.

  • The reaction mixture was stirred for 15 hours at 100 °C under a calcium chloride tube to prevent moisture ingress.[1]

Characterization

The structure and identity of the synthesized compound were confirmed using various analytical techniques.[1]

  • ¹H and ¹³C-NMR Spectroscopy: To determine the chemical structure and identify the proton and carbon environments.

  • IR Spectroscopy: To identify the functional groups present in the molecule.

  • UV–Vis Spectroscopy: To study the electronic transitions within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Thin-Layer Chromatography (TLC): To assess the purity of the compound.

  • X-ray Diffraction Analysis: To determine the single-crystal structure and obtain precise measurements of bond lengths, bond angles, and the overall molecular conformation.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the crystallographic analysis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.[1]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₂H₉N₅
Formula weight223.24 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.993(2) Å
b5.868(1) Å
c17.021(3) Å
α90°
β106.87(3)°
γ90°
Volume1050.2(3) ų
Z4
Density (calculated)1.412 Mg/m³
Absorption coefficient0.092 mm⁻¹
F(000)464
Refinement details
Goodness-of-fit on F²1.043
Final R indices [I>2σ(I)]R₁ = 0.0468, wR₂ = 0.1245
R indices (all data)R₁ = 0.0617, wR₂ = 0.1354
Table 2: Selected Bond Lengths
BondLength (Å)
N(1)-N(2)1.325(2)
N(2)-C(1)1.329(2)
C(1)-N(3)1.321(2)
N(3)-N(4)1.326(2)
N(4)-C(1)-
C(1)-C(7)1.468(3)
N(2)-C(2)1.424(2)

Note: The original data source should be consulted for a complete list of bond lengths and angles.

Table 3: Selected Bond Angles
AngleDegrees (°)
N(1)-N(2)-C(1)108.8(2)
N(2)-C(1)-N(3)111.4(2)
C(1)-N(3)-N(4)108.9(2)
N(3)-N(4)-N(1)-
N(4)-N(1)-N(2)105.1(2)
N(2)-C(1)-C(7)124.0(2)
N(3)-C(1)-C(7)124.6(2)
C(1)-N(2)-C(2)120.2(2)

Note: The original data source should be consulted for a complete list of bond lengths and angles.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis process for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Phenyl-1H-tetrazole 5-Phenyl-1H-tetrazole Reaction 5-Phenyl-1H-tetrazole->Reaction Pyridine-3-ylboronic_acid Pyridine-3-ylboronic acid Pyridine-3-ylboronic_acid->Reaction Cu2O Cu₂O (catalyst) Cu2O->Reaction DMSO DMSO (solvent) DMSO->Reaction O2 O₂ O2->Reaction Heat 100 °C, 15h Heat->Reaction Product 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Reaction->Product Chan-Evans-Lam Coupling

Caption: Synthetic pathway for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.

Characterization and Structure Elucidation Workflow

This diagram outlines the logical flow from the synthesized product to its final structural determination.

Characterization_Workflow Synthesized_Product Synthesized Product Purification Purification (TLC) Synthesized_Product->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR ¹H & ¹³C NMR Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis HRMS High-Resolution MS Spectroscopic_Analysis->HRMS Structural_Confirmation Preliminary Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation UV_Vis->Structural_Confirmation HRMS->Structural_Confirmation Crystal_Growth Single Crystal Growth Structural_Confirmation->Crystal_Growth X_Ray_Diffraction X-ray Diffraction Analysis Crystal_Growth->X_Ray_Diffraction Final_Structure Confirmed 3D Crystal Structure X_Ray_Diffraction->Final_Structure

Caption: Logical workflow for the characterization of the title compound.

References

Quantum Chemical Analysis of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Quantum chemical calculations provide a powerful theoretical framework for understanding its molecular structure, electronic properties, and reactivity, which are crucial for rational drug design and the development of novel materials. This technical guide outlines the methodologies for performing such calculations and presents the expected data based on studies of analogous tetrazole derivatives.

Computational Methodology: A Practical Workflow

The quantum chemical investigation of this compound typically involves a multi-step computational protocol. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.

A typical workflow for the quantum chemical analysis is illustrated below. This process begins with the initial construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations can then be performed on the optimized structure to determine various chemical and physical properties.

G cluster_0 Computational Workflow 3D_Structure 1. 3D Structure Generation Optimization 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G*) 3D_Structure->Optimization Initial Geometry Frequency 3. Vibrational Frequency Analysis Optimization->Frequency Optimized Geometry Electronic 4. Electronic Property Calculation (HOMO, LUMO, MEP) Frequency->Electronic Verified Minimum Properties 5. Further Property Analysis (NBO, Docking, etc.) Electronic->Properties Electronic Structure G cluster_0 Reactivity Prediction HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophilic Nucleophilic Attack Sites (Electron-rich regions) HOMO->Nucleophilic Indicates LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophilic Electrophilic Attack Sites (Electron-deficient regions) LUMO->Electrophilic Indicates MEP MEP (Molecular Electrostatic Potential) MEP->Nucleophilic Visualizes MEP->Electrophilic Visualizes Reactivity Overall Chemical Reactivity Nucleophilic->Reactivity Electrophilic->Reactivity

An In-depth Technical Guide to 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Synthesis and Characterization

The compound 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, identified by the CAS number 1305320-61-9, is a tetrazole derivative whose discovery and history are not extensively documented in publicly available scientific literature. Its existence is confirmed through chemical supplier listings, which provide basic physicochemical data but offer no insight into its origins or potential applications.[1]

This technical guide synthesizes the available information on the general chemical class to which this compound belongs and outlines a plausible synthetic route based on established chemical principles. To date, no specific biological activity or quantitative data for this compound has been reported in peer-reviewed journals or patents.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not published, a two-step synthetic pathway can be proposed based on well-established methodologies for the synthesis of tetrazoles and diaryl ethers.

Step 1: Synthesis of the Precursor, 2-(2-Naphthyloxy)benzonitrile

The immediate precursor to the target compound is 2-(2-Naphthyloxy)benzonitrile (CAS: 1041593-26-3). The formation of the ether linkage is a critical step. A common method for synthesizing aryl ethers is the Williamson ether synthesis or, more specifically for this case, an Ullmann-type condensation. This would involve the reaction of a phenol with an activated aryl halide or a related coupling reaction. A plausible route would be the coupling of 2-cyanophenol with 2-naphthol or a derivative.

A general procedure for a related synthesis of 2-aryloxymethylbenzonitriles from 2-cyanobenzyl chloride and various phenols has been described.[2] This procedure, while for a different ether linkage, provides a framework for the conditions that could be adapted. The reaction typically involves a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF), and is heated to facilitate the nucleophilic substitution.[2]

Proposed Experimental Protocol for 2-(2-Naphthyloxy)benzonitrile:

  • Reactants: 2-cyanophenol, 2-bromonaphthalene (or another activated naphthalene derivative), a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., DMF or dimethyl sulfoxide).

  • Procedure: To a reaction vessel containing the solvent, 2-cyanophenol, 2-bromonaphthalene, and the base are added. The copper catalyst is then introduced, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress would be monitored by thin-layer chromatography or high-performance liquid chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product would then be purified by column chromatography or recrystallization to yield pure 2-(2-Naphthyloxy)benzonitrile.

Step 2: Synthesis of this compound from 2-(2-Naphthyloxy)benzonitrile

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a well-established and widely used reaction in medicinal chemistry.[3] This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide salt, often in the presence of a proton source or a Lewis acid.[4]

General Experimental Protocol for Tetrazole Formation:

  • Reactants: 2-(2-Naphthyloxy)benzonitrile, sodium azide, and an ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is commonly used.[3][5]

  • Procedure: 2-(2-Naphthyloxy)benzonitrile is dissolved in DMF, followed by the addition of sodium azide and ammonium chloride. The reaction mixture is then heated, typically at temperatures ranging from 100-130°C, for several hours until the reaction is complete.[5]

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to protonate the tetrazole ring, which often leads to its precipitation. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

As no quantitative biological data for this compound has been found in the public domain, the creation of data tables for biological activity, pharmacokinetics, or toxicity is not possible at this time. The general class of tetrazole-containing compounds is known to exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[4][6] However, these general activities cannot be specifically attributed to the title compound without experimental evidence.

Mandatory Visualization

Given the absence of any described signaling pathways or specific experimental workflows for this compound, a diagram illustrating the proposed synthetic pathway is provided below.

G cluster_0 Step 1: Synthesis of 2-(2-Naphthyloxy)benzonitrile cluster_1 Step 2: Synthesis of this compound 2-Cyanophenol 2-Cyanophenol Ullmann Condensation Ullmann Condensation 2-Cyanophenol->Ullmann Condensation 2-Bromonaphthalene 2-Bromonaphthalene 2-Bromonaphthalene->Ullmann Condensation 2-(2-Naphthyloxy)benzonitrile 2-(2-Naphthyloxy)benzonitrile Ullmann Condensation->2-(2-Naphthyloxy)benzonitrile Cu catalyst, Base, Heat Nitrile 2-(2-Naphthyloxy)benzonitrile Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition NaN3, NH4Cl, DMF, Heat Tetrazole This compound Cycloaddition->Tetrazole

Caption: Proposed two-step synthesis of the target compound.

While this compound is a known chemical entity, its discovery, historical development, and biological profile remain uncharacterized in accessible scientific literature. The synthetic route outlined in this guide is based on established and reliable chemical transformations for the synthesis of related compounds. This document serves as a foundational guide for researchers interested in the synthesis and potential future investigation of this molecule. Further research is required to elucidate its biological activity and to develop a detailed understanding of its properties and potential applications in drug discovery and development.

References

In-depth Technical Guide: Solubility of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide addresses the solubility of the chemical compound 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole. The objective of this document is to provide a thorough resource for researchers, scientists, and professionals in drug development by consolidating available quantitative solubility data, detailing experimental methodologies, and visualizing relevant processes. However, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific, quantitative solubility data for this particular compound.

While general information regarding the physicochemical properties of tetrazole derivatives exists, experimental values for the solubility of this compound in various solvents are not available in the public domain. This absence of core data precludes the creation of quantitative data tables and detailed experimental protocols as requested.

This guide will therefore present the available chemical information for the compound and outline a general, hypothetical workflow for determining solubility, which can serve as a procedural reference for researchers planning to undertake such experimental work.

Compound Identification

  • IUPAC Name: this compound

  • Molecular Formula: C₁₇H₁₂N₄O

  • Molecular Weight: 288.31 g/mol

  • CAS Number: 1305320-61-9

Quantitative Solubility Data

As of the date of this guide, no peer-reviewed studies or database entries containing quantitative solubility data (e.g., in mg/mL, mol/L, or as mole fraction) for this compound in common organic or aqueous solvents have been identified. Therefore, a comparative data table cannot be provided.

Hypothetical Experimental Protocol for Solubility Determination

In the absence of specific published methods for this compound, this section outlines a standard and widely accepted experimental protocol for determining the solubility of a solid compound in various solvents. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected range of solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate) of analytical grade

  • Vials with screw caps

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: An excess amount of the solid compound is added to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.

  • Sampling and Dilution: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. The filtered saturated solution is then accurately diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: The concentration of the diluted solution is determined using a validated analytical method, typically HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment is typically repeated at least three times to ensure reproducibility, and the results are reported as the mean ± standard deviation.

Visualizations

Since no specific experimental workflows or signaling pathways related to the solubility of this compound are available, a generalized logical workflow for solubility determination is presented below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Add excess solute to known volume of solvent B Seal vials A->B C Equilibrate in thermostatic shaker bath (e.g., 48h) B->C D Centrifuge to separate phases C->D E Filter supernatant D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility from concentration and dilution factor G->H

Caption: General workflow for experimental solubility determination.

Conclusion

While a definitive guide on the solubility of this compound cannot be provided due to the absence of published quantitative data, this document serves as a foundational reference. It confirms the identity of the compound and presents a standard, robust methodology for researchers who wish to determine its solubility profile. The provided workflow and diagram offer a clear, logical path for planning and executing the necessary experiments. Further research is required to experimentally determine the solubility of this compound to support its potential applications in drug development and other scientific fields.

In-Depth Technical Guide on the Thermal Stability of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds with significant applications in medicinal chemistry, materials science, and as energetic materials. The thermal stability of these compounds is a critical parameter influencing their synthesis, storage, handling, and application, particularly in drug development where processing and shelf-life are of paramount importance. This technical guide focuses on the predicted thermal stability of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, a complex derivative with bulky aromatic substituents. The presence of the naphthyloxy-phenyl moiety is expected to significantly influence its thermal behavior compared to simpler substituted tetrazoles.

Predicted Thermal Stability and Data from Analogous Compounds

The thermal stability of 2,5-disubstituted tetrazoles is primarily dictated by the nature of the substituents at the C5 and N2 positions of the tetrazole ring. The decomposition of these compounds typically involves the extrusion of molecular nitrogen (N₂) to form a nitrilimine intermediate, which then undergoes further reactions. The temperature at which this decomposition occurs is a key indicator of the compound's thermal stability.

While specific data for this compound is unavailable, the thermal properties of various 2,5-diaryl-2H-tetrazoles have been reported. These compounds serve as valuable analogues for estimating the thermal behavior of the target molecule. The bulky and electron-rich naphthyloxy-phenyl group is anticipated to influence the stability of the tetrazole ring through steric and electronic effects.

Below is a summary of thermal decomposition data for several analogous 2,5-disubstituted tetrazole derivatives.

CompoundDecomposition Onset (T_onset) (°C)Peak Decomposition (T_peak) (°C)Notes
1-phenyl-1H-tetrazole190 - 240-General range for a group of 1-phenyl substituted tetrazoles.[1]
1-(4-methoxyphenyl)-1H-tetrazole~220-The methoxy group is an electron-donating group, which can influence stability.[1]
Tetrazolo[1,5-a]quinoxalin-4(5H)-one287.9-A fused ring system which may exhibit different decomposition behavior.
5-benzhydryl-1H-tetrazole~240-Decomposes in a high-temperature solvent mixture.[2]
2,5-Diphenyl-2H-tetrazoleNot FoundNot FoundWhile a direct analogue, specific decomposition temperatures were not found in the initial searches.
5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazoleNot FoundNot FoundA structurally complex analogue for which thermal data was not readily available, but is commercially available as a reference material.

Note: The data presented is sourced from various studies and the experimental conditions may differ.

Synthesis and Experimental Protocols

The synthesis of this compound, while not explicitly detailed in the literature, can be predicted based on established methods for the synthesis of 2,5-disubstituted tetrazoles. The most common and versatile method is the [3+2] cycloaddition reaction between a nitrile and an azide.

Proposed Synthesis Workflow

The synthesis would likely proceed in two main stages: the formation of the 5-substituted-1H-tetrazole followed by N-arylation.

G cluster_0 Step 1: Formation of 5-(2-(2-Naphthyloxy)phenyl)-1H-tetrazole cluster_1 Step 2: N-Arylation (Hypothetical) A 2-(2-Naphthyloxy)benzonitrile E [3+2] Cycloaddition A->E B Sodium Azide (NaN3) B->E C Lewis Acid Catalyst (e.g., ZnCl2) C->E catalysis D Solvent (e.g., DMF) D->E reaction medium F 5-(2-(2-Naphthyloxy)phenyl)-1H-tetrazole E->F F_ref 5-(2-(2-Naphthyloxy)phenyl)-1H-tetrazole J N-Arylation Reaction F_ref->J G Arylating Agent (e.g., Arylboronic Acid) G->J H Copper Catalyst H->J catalysis I Base I->J activator K 5-[2-(2-Naphthyloxy)phenyl]-2-Aryl-2H-tetrazole J->K

Proposed synthesis workflow for this compound.
Detailed Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified and dried this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Apparatus: A calibrated thermogravimetric analyzer.

    • Atmosphere: High purity nitrogen (99.999%) at a flow rate of 50 mL/min to provide an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Determine the temperature of maximum rate of mass loss from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition stage.

Objective: To determine the melting point, enthalpy of fusion, decomposition temperature, and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the purified and dried compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is to be used as a reference.

  • Instrument Setup:

    • Apparatus: A calibrated differential scanning calorimeter.

    • Atmosphere: High purity nitrogen (99.999%) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature above the final decomposition event (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify and integrate endothermic peaks to determine the melting point (onset and peak) and the enthalpy of fusion (ΔH_fus).

    • Identify and integrate exothermic peaks to determine the decomposition temperature (onset and peak) and the enthalpy of decomposition (ΔH_decomp).

Predicted Thermal Decomposition Pathway

The thermal decomposition of 2,5-disubstituted tetrazoles is generally accepted to proceed through a concerted, retro-[3+2] cycloaddition mechanism, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrilimine intermediate. This intermediate can then undergo various subsequent reactions, such as cyclization or reaction with other species.

G A 5-[2-(2-Naphthyloxy)phenyl]-2-Aryl-2H-tetrazole B Transition State A->B Heat (Δ) C Nitrogen (N2) Extrusion B->C D Nitrilimine Intermediate C->D E Further Reactions (e.g., Cyclization, Dimerization) D->E

References

Methodological & Application

Application Notes: The Use of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole as a Bioisostere for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In medicinal chemistry, bioisosteric replacement is a powerful strategy to optimize drug candidates by modifying their physicochemical properties, pharmacokinetic profiles, and biological activity. One of the most successful and widely used bioisosteres for the carboxylic acid functional group is the 5-substituted 1H-tetrazole ring.[1][2][3][4][5] This application note provides a detailed guide on the utilization of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole as a bioisostere for a corresponding carboxylic acid in a hypothetical drug discovery project targeting a fictional receptor, "Naphthorexin Receptor 1" (NR1), implicated in inflammatory diseases.

The tetrazole moiety offers several advantages over the carboxylic acid group it replaces. It is metabolically more stable, as it is resistant to many biological transformations that carboxylic acids undergo in the liver.[1][3] Furthermore, the tetrazole group has a similar pKa to a carboxylic acid (pKa ~4.5-4.9 for tetrazole vs. ~4.2-4.5 for carboxylic acid), allowing it to maintain crucial ionic interactions with biological targets.[4] The increased lipophilicity of the tetrazole ring can also lead to improved membrane permeability and oral bioavailability.[3][6]

This document will outline the rationale for the bioisosteric replacement, provide detailed experimental protocols for synthesis and biological evaluation, and present hypothetical data to illustrate the potential improvements achieved by this molecular modification.

Rationale for Bioisosteric Replacement

Hypothetical Lead Compound: 2-(2-Naphthyloxy)benzoic acid (Parent Compound)

The lead compound, 2-(2-Naphthyloxy)benzoic acid, has shown promising in vitro potency as an antagonist of the NR1 receptor. However, it suffers from poor oral bioavailability and rapid metabolism, limiting its therapeutic potential. The carboxylic acid moiety is identified as a potential metabolic liability.

Bioisosteric Replacement Strategy:

The carboxylic acid group of the parent compound will be replaced with a 5-substituted tetrazole ring to generate This compound .

Expected Advantages:

  • Enhanced Metabolic Stability: The tetrazole ring is less susceptible to phase I and phase II metabolic reactions compared to the carboxylic acid group.[1]

  • Improved Pharmacokinetic Profile: The increased lipophilicity of the tetrazole derivative is expected to enhance absorption and improve oral bioavailability.[3][6]

  • Maintained or Improved Potency: The similar acidity and steric profile of the tetrazole ring should allow it to mimic the binding interactions of the original carboxylic acid with the NR1 receptor.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing 5-substituted tetrazoles from a nitrile precursor.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow A 2-(2-Naphthyloxy)benzonitrile C Toluene Reflux A->C Reactant B Sodium Azide (NaN3) Triethylamine Hydrochloride B->C Reagents D Acidification (HCl) C->D Reaction E Purification (Crystallization/Chromatography) D->E Work-up F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2-(2-Naphthyloxy)benzonitrile

  • Sodium Azide (NaN₃)

  • Triethylamine hydrochloride

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask, dissolve 2-(2-Naphthyloxy)benzonitrile (1.0 eq) in toluene.

  • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water and acidify the mixture with 2N HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

2.2.1. NR1 Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the compounds to the NR1 receptor.

Workflow for Binding Assay

cluster_binding Receptor Binding Assay Workflow A Prepare NR1 Receptor Membrane Homogenate B Incubate with Radiolabeled Ligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate Ki values D->E

Caption: Workflow for the NR1 receptor binding assay.

Materials:

  • HEK293 cells stably expressing the human NR1 receptor

  • Radiolabeled ligand (e.g., [³H]-NR1-agonist)

  • Parent compound and this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes from HEK293-NR1 cells.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compounds.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2.2. Functional Cell-Based Assay

This protocol measures the functional activity of the compounds as NR1 receptor antagonists.

Procedure:

  • Culture HEK293-NR1 cells in a suitable medium.

  • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of the test compounds for 30 minutes.

  • Stimulate the cells with a known NR1 receptor agonist at its EC₅₀ concentration.

  • Measure the downstream signaling response (e.g., intracellular calcium mobilization using a fluorescent dye like Fura-2 AM or a cAMP assay).

  • Generate dose-response curves and calculate the IC₅₀ values for the antagonist activity.

In Vitro Pharmacokinetic Profiling

2.3.1. Metabolic Stability Assay in Liver Microsomes

Procedure:

  • Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

2.3.2. Caco-2 Permeability Assay

Procedure:

  • Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.

  • Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) for A-to-B transport.

  • In a separate experiment, add the test compound to the basolateral side and measure its appearance on the apical side to determine the Papp for B-to-A transport and calculate the efflux ratio.

Data Presentation

The following tables summarize the hypothetical data obtained from the described experiments, comparing the parent carboxylic acid compound with its tetrazole bioisostere.

Table 1: Physicochemical Properties

Property2-(2-Naphthyloxy)benzoic acid (Parent)This compound
Molecular Weight264.28 g/mol 288.31 g/mol
pKa4.34.8
cLogP4.14.9

Table 2: In Vitro Biological Activity

Assay2-(2-Naphthyloxy)benzoic acid (Parent)This compound
NR1 Receptor Binding (Ki)50 nM45 nM
NR1 Functional Antagonism (IC₅₀)120 nM110 nM

Table 3: In Vitro Pharmacokinetic Properties

Parameter2-(2-Naphthyloxy)benzoic acid (Parent)This compound
Human Liver Microsomal Stability (t₁/₂)15 min> 60 min
Caco-2 Permeability (Papp, A-to-B)0.5 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/s
Efflux Ratio (Papp B-A / Papp A-B)3.21.5

Visualization of Concepts

Bioisosteric Replacement of Carboxylic Acid with Tetrazole

cluster_bioisostere Bioisosteric Replacement cluster_properties Improved Properties Parent Parent Compound (2-(2-Naphthyloxy)benzoic acid) -COOH group Tetrazole Bioisostere (this compound) -CN4H group Parent->Tetrazole Replacement Metabolism Increased Metabolic Stability Tetrazole->Metabolism PK Improved Pharmacokinetics Tetrazole->PK Potency Maintained/Improved Potency Tetrazole->Potency

Caption: Bioisosteric replacement strategy and expected outcomes.

Conclusion

The replacement of the carboxylic acid in 2-(2-Naphthyloxy)benzoic acid with a 5-substituted tetrazole ring to yield this compound represents a sound medicinal chemistry strategy. The hypothetical data presented herein illustrates the potential for this bioisosteric modification to significantly improve the metabolic stability and permeability of a lead compound while maintaining its desired biological activity. These application notes provide a framework for researchers to apply this strategy in their own drug discovery programs. The detailed protocols offer practical guidance for the synthesis and evaluation of such tetrazole-containing drug candidates.

References

Application Notes and Protocols for Tetrazole-Based Anti-inflammatory Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the anti-inflammatory properties of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is not available in the published scientific literature. The following application notes and protocols are a generalized guide for researchers, scientists, and drug development professionals interested in the evaluation of novel tetrazole-based compounds as potential anti-inflammatory agents. The methodologies and data presented are representative of the field and are based on studies of structurally related tetrazole derivatives.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. In the context of anti-inflammatory drug design, tetrazole-containing molecules have shown promise as inhibitors of key inflammatory mediators. The structural motif of a diaryl ether or similar linkages, as seen in the hypothetical this compound, is a feature present in some selective COX-2 inhibitors. This suggests that compounds with this scaffold warrant investigation for their potential to modulate inflammatory pathways.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The following protocols outline a standard workflow for the preclinical evaluation of a novel tetrazole compound as an anti-inflammatory agent.

Quantitative Data Summary

The following tables present hypothetical data for a candidate tetrazole compound, "Candidate-T," to illustrate how quantitative results from anti-inflammatory assays can be structured for clear comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Candidate-T15.20.2560.8
Celecoxib15.00.04375
Ibuprofen3.510.00.35

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Candidate-T125.4 ± 3.122.8 ± 2.5
1068.2 ± 5.761.5 ± 4.9
2585.1 ± 6.280.3 ± 5.1
Dexamethasone192.5 ± 4.890.1 ± 4.2

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment (50 mg/kg, p.o.)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control00
Candidate-T45.8 ± 4.262.3 ± 5.1
Indomethacin55.2 ± 4.970.1 ± 6.3

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory activity and selectivity of a test compound against the COX-1 and COX-2 isozymes.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hematin, and the respective COX enzyme.

    • The test compound, dissolved in DMSO, is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E₂ (PGE₂) is measured using a commercially available ELISA kit.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.

Methodology:

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

  • Cytokine Measurement:

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • An MTT assay is performed on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.

  • Data Analysis:

    • The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema Test in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animals:

    • Male Wistar rats (180-220 g) are used.

  • Procedure:

    • The animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups.

    • The test compound or vehicle is administered orally (p.o.) one hour before the induction of inflammation.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • The percentage of edema is calculated for each time point.

    • The percentage of inhibition of edema is calculated by comparing the mean increase in paw volume of the treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

COX-2 Mediated Inflammatory Pathway

The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the role of COX-2 inhibitors.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Candidate_T Candidate-T (Tetrazole Derivative) Candidate_T->COX2 inhibits

Caption: COX-2 inflammatory signaling pathway and the inhibitory action of a candidate compound.

Experimental Workflow for Anti-inflammatory Drug Screening

The following diagram outlines the typical workflow for screening and evaluating a potential anti-inflammatory compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Candidate-T) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Cell_Based_Assay Cell-Based Cytokine Assay (RAW 264.7) In_Vitro_Screening->Cell_Based_Assay In_Vivo_Studies In Vivo Studies COX_Assay->In_Vivo_Studies Active & Selective Compounds Cell_Based_Assay->In_Vivo_Studies Paw_Edema_Model Carrageenan-Induced Paw Edema In_Vivo_Studies->Paw_Edema_Model Data_Analysis Data Analysis and Lead Optimization Paw_Edema_Model->Data_Analysis Efficacy Data

Application Notes & Protocols for High-Throughput Screening Assays Using 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is a synthetic heterocyclic compound featuring a tetrazole ring, which is a common scaffold in medicinal chemistry. Tetrazole derivatives are recognized for a wide spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3] The tetrazole moiety is often employed as a bioisostere for the carboxylic acid group, potentially offering improved metabolic stability and pharmacokinetic properties.[1][3] The inclusion of a naphthyloxy-phenyl substituent suggests the potential for interactions with various biological targets through hydrophobic and aromatic stacking interactions.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential therapeutic activities. The protocols outlined below are generalized and should be adapted based on the specific biological target and assay technology available.

Hypothetical Biological Activities and Screening Strategies

Given the structural motifs present in this compound, several HTS strategies can be envisioned to explore its therapeutic potential.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many tetrazole-containing compounds have demonstrated anti-inflammatory properties.[2][4] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. An HTS campaign could assess the inhibitory activity of the title compound against these enzymes.

Experimental Protocol: Homogeneous Prostaglandin H2 (PGH2) Assay

This assay measures the peroxidase activity of COX, which is involved in the conversion of PGH2 to prostaglandin G2.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • This compound (test compound)

    • Positive control (e.g., Celecoxib for COX-2, Indomethacin for COX-1/COX-2)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 384-well microplates

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Dispense 50 nL of the test compound at various concentrations into the wells of a 384-well plate using an acoustic liquid handler.

    • Add 5 µL of either COX-1 or COX-2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate solution containing arachidonic acid and Amplex Red/HRP.

    • Incubate for 10 minutes at room temperature.

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) using a plate reader.

    • Calculate the percent inhibition relative to DMSO controls.

Data Presentation: COX Inhibition Assay

CompoundTargetIC50 (µM) - Representative Data
This compoundCOX-115.2
This compoundCOX-22.8
Celecoxib (Control)COX-20.04
Indomethacin (Control)COX-10.1
Anticancer Activity: Kinase Inhibition

The structural features of the compound suggest it could be a candidate for targeting protein kinases, which are often dysregulated in cancer. An HTS assay against a panel of cancer-related kinases could reveal potential antiproliferative activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

  • Materials:

    • Panel of recombinant human kinases (e.g., EGFR, VEGFR, BRAF)

    • Kinase-specific substrates

    • ATP

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • This compound (test compound)

    • Positive control (e.g., Staurosporine)

    • Kinase buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in the appropriate buffer.

    • Add the test compound to the wells of a 384-well plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Determine the kinase inhibition from the signal.

Data Presentation: Kinase Inhibition Panel

CompoundKinase Target% Inhibition @ 10 µM (Representative Data)
This compoundEGFR85
This compoundVEGFR72
This compoundBRAF15
Staurosporine (Control)Pan-Kinase98
Antihypertensive Activity: Angiotensin II Receptor Blockade

Many commercial antihypertensive drugs, such as Losartan and Valsartan, contain a tetrazole ring that mimics a carboxylic acid to interact with the Angiotensin II Type 1 (AT1) receptor.[5] An HTS assay can be designed to screen for antagonists of this receptor.

Experimental Protocol: Calcium Flux Assay

This cell-based assay measures the inhibition of Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human AT1 receptor

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Angiotensin II

    • This compound (test compound)

    • Positive control (e.g., Losartan)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • 384-well black, clear-bottom microplates

  • Procedure:

    • Plate the AT1-expressing cells in 384-well plates and incubate overnight.

    • Load the cells with Fluo-4 AM dye for 60 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations and incubate for 30 minutes.

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or equivalent instrument.

    • Add Angiotensin II to stimulate the cells and immediately begin measuring fluorescence intensity over time.

    • Analyze the data to determine the inhibition of the calcium flux.

Data Presentation: AT1 Receptor Antagonism

CompoundAssay TypeEC50 (nM) - Representative Data
This compoundCalcium Flux Assay120
Losartan (Control)Calcium Flux Assay15

Visualizations

Signaling Pathway Diagram

G cluster_0 Angiotensin II Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Cell_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cell_Response PKC->Cell_Response Compound 5-[2-(2-Naphthyloxy)phenyl] -2H-tetrazole Compound->AT1R inhibits

Caption: Hypothetical inhibition of the Angiotensin II signaling pathway.

Experimental Workflow Diagram

G cluster_1 High-Throughput Screening Workflow plate_prep 1. Compound Plating (384-well plate) reagent_add 2. Reagent Addition (e.g., Enzyme, Cells, Substrate) plate_prep->reagent_add incubation 3. Incubation reagent_add->incubation detection 4. Signal Detection (Fluorescence/Luminescence) incubation->detection data_analysis 5. Data Analysis (% Inhibition, IC50/EC50) detection->data_analysis hit_id 6. Hit Identification data_analysis->hit_id

Caption: A generalized workflow for a high-throughput screening assay.

Logical Relationship Diagram

G cluster_2 Hit Confirmation and Validation primary_screen Primary HTS hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation identifies initial hits secondary_assay Secondary/Orthogonal Assay hit_confirmation->secondary_assay confirms activity sar_studies Structure-Activity Relationship (SAR) secondary_assay->sar_studies validates mechanism lead_optimization Lead Optimization sar_studies->lead_optimization guides chemical modification

Caption: The logical progression from initial hit to lead optimization.

References

Application Notes and Protocols for 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the initial cell-based screening of the compound 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole. Given that the specific biological target of this compound is not yet defined, the following assays are designed to assess its general effects on cell viability, proliferation, and apoptosis, which are fundamental indicators of cytotoxic or anti-proliferative activity. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound containing a tetrazole ring, a scaffold known to be present in various biologically active molecules. Tetrazole derivatives have been reported to exhibit a range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The protocols outlined below provide a foundational approach to characterizing the in vitro cellular effects of this compound. We describe a colorimetric assay for cell viability and proliferation (MTT assay) and a flow cytometry-based assay for the detection of apoptosis (Annexin V staining).

Data Presentation

Quantitative data from the described experiments should be recorded and summarized for clear interpretation and comparison.

Table 1: Cell Viability/Proliferation Data (MTT Assay)

Concentration of Compound (µM)Absorbance (570 nm) Mean ± SD% Cell ViabilityIC50 (µM)
Vehicle Control (e.g., 0.1% DMSO)100
0.1
1
10
50
100

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Concentration of Compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control (e.g., 0.1% DMSO)
IC50 Concentration
2x IC50 Concentration

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is proportional to the number of viable, metabolically active cells.[1][2]

Materials:

  • This compound (MW: 288.31 g/mol )[3]

  • Selected cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[2]

    • Use a reference wavelength of 650 nm if desired.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic cells or cells in late-stage apoptosis where membrane integrity is lost.[4][5]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat cells with this compound at the determined IC50 concentration and 2x the IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.[6]

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Viable cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_harvesting Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_compound Treat with Compound seed_cells->treat_compound collect_cells Collect Floating & Adherent Cells treat_compound->collect_cells wash_cells Wash Cells with PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Potential Signaling Pathway

While the specific mechanism of this compound is unknown, many tetrazole-containing compounds with anticancer properties are known to induce apoptosis. A common pathway leading to apoptosis involves the activation of caspases. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be investigated in future studies.

Simplified Intrinsic Apoptosis Pathway

Apoptosis_Pathway compound 5-[2-(2-Naphthyloxy)phenyl]- 2H-tetrazole stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 active_casp3 Active Caspase-3 (Executioner Caspase) active_casp9->active_casp3 casp3 Pro-Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Note: Quantification of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole in Human Plasma using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The assay has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a novel therapeutic agent with potential applications in various disease areas. To support its clinical development, a reliable and robust bioanalytical method is required for the accurate measurement of its concentration in biological matrices. This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma.

Methodology

A detailed experimental protocol is provided in the "Protocols" section of this document. Briefly, the method involves the following steps:

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

  • Chromatographic Separation: Reversed-phase chromatography on a C18 column.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode with MRM.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the developed and validated method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Mean Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve in methanol to the mark.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards at various concentrations.

  • Calibration Curve and Quality Control (QC) Samples:

    • Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples at the desired concentrations.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Curtain Gas: 35 psi

    • Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • MRM Transitions:

      • This compound: To be determined by infusion of the reference standard (e.g., m/z 289.1 → 170.1)

      • Internal Standard: To be determined based on the selected IS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Injection reconstitute->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Application Notes and Protocols: 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is a synthetic compound featuring a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry.[1][2] Its structural similarity to known angiotensin II receptor blockers (ARBs) suggests its potential as a selective ligand for the angiotensin II type 1 (AT1) receptor.[3][4] As such, it can be developed and utilized as a molecular probe for studying the renin-angiotensin system, a critical regulator of blood pressure and cardiovascular homeostasis.[5] This document provides an overview of its potential applications, relevant signaling pathways, and detailed protocols for its characterization and use as a molecular probe.

Potential Applications

  • Selective Probe for Angiotensin II Type 1 (AT1) Receptor: Due to its chemical structure, this compound is a candidate for a selective AT1 receptor antagonist. As a molecular probe, it can be used to investigate the distribution, function, and pharmacology of AT1 receptors in various tissues and cell types.

  • Fluorescence-Based Assays: The naphthyl group within the molecule provides a basis for intrinsic fluorescence, which could potentially be exploited for developing fluorescence-based binding assays and for cellular imaging, although specific photophysical properties are yet to be reported.[6]

  • Drug Discovery and Development: This compound can serve as a tool compound in high-throughput screening campaigns to identify new modulators of the AT1 receptor.[7] It can also be used in structure-activity relationship (SAR) studies to design novel antihypertensive agents.[3]

Signaling Pathway

The primary target for this molecular probe is the Angiotensin II Type 1 (AT1) Receptor, a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, angiotensin II, the AT1 receptor activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events lead to various physiological responses, including vasoconstriction, aldosterone secretion, and cell proliferation. As an antagonist, this compound would block these downstream effects by preventing angiotensin II from binding to the AT1 receptor.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Probe 5-[2-(2-Naphthyloxy)phenyl] -2H-tetrazole (Antagonist) Probe->AT1R Binds & Blocks Gq_protein Gq/11 Protein AT1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Angiotensin II Type 1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe standard methods for characterizing the binding affinity and functional activity of a putative AT1 receptor molecular probe.

Protocol 1: Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for the AT1 receptor through competition with a radiolabeled ligand.[5][8]

Materials:

  • Membrane preparations from cells or tissues expressing the AT1 receptor.

  • Radioligand: [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II.

  • Unlabeled competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Setup:

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to designated wells.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled Losartan (e.g., 10 µM), and membrane preparation to designated wells.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation to the remaining wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Membrane Prep - Radioligand - Competitor start->prepare_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prepare_reagents->setup_plate incubate Incubate at RT (60-120 min) setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Functional Calcium Mobilization Assay

This protocol assesses the functional activity of this compound as an antagonist by measuring its ability to inhibit angiotensin II-induced calcium release in cells expressing the AT1 receptor.

Materials:

  • Cells stably expressing the AT1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Angiotensin II.

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the AT1 receptor-expressing cells into the microplates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject a fixed concentration of angiotensin II (typically at its EC80) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the angiotensin II-induced response.

Calcium_Assay_Workflow start Start plate_cells Plate AT1R-expressing cells start->plate_cells load_dye Load with Calcium-sensitive dye plate_cells->load_dye pre_incubate Pre-incubate with 5-[2-(2-Naphthyloxy)phenyl] -2H-tetrazole load_dye->pre_incubate measure_fluorescence Measure baseline fluorescence pre_incubate->measure_fluorescence inject_agonist Inject Angiotensin II (agonist) measure_fluorescence->inject_agonist record_response Record fluorescence response inject_agonist->record_response analyze_data Analyze data and determine IC50 record_response->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the two key stages of the synthesis: the preparation of the intermediate, 2-(2-naphthyloxy)benzonitrile, and its subsequent conversion to the final tetrazole product.

Stage 1: Synthesis of 2-(2-Naphthyloxy)benzonitrile via Williamson Ether Synthesis

Q1: My reaction to form 2-(2-naphthyloxy)benzonitrile is showing low conversion of the starting materials (2-cyanophenol and 2-bromonaphthalene). What are the possible causes and solutions?

A1: Low conversion in the Williamson ether synthesis step can be attributed to several factors:

  • Inefficient Deprotonation of 2-Cyanophenol: The formation of the phenoxide is crucial for the nucleophilic attack.

    • Solution: Ensure the base used (e.g., potassium carbonate, sodium hydride) is anhydrous and of high purity. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For a solvent like N,N-dimethylformamide (DMF), temperatures between 80-110°C are often effective.[1]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time.

  • Poor Quality of Reagents or Solvents: Impurities can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure the 2-cyanophenol and 2-bromonaphthalene are of high purity.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products during the ether synthesis. What are these side products and how can I minimize them?

A2: The formation of side products is a common issue. Potential side reactions include:

  • C-alkylation: The naphthyl group may attach to the carbon atom of the benzene ring instead of the oxygen atom.

    • Solution: Using a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) can favor O-alkylation.[2]

  • Reaction with Solvent: At high temperatures, DMF can decompose to form dimethylamine, which can act as a nucleophile.

    • Solution: Avoid excessively high temperatures and prolonged reaction times.

Stage 2: Synthesis of this compound via [2+3] Cycloaddition

Q3: The cycloaddition reaction to form the tetrazole is very slow and gives a low yield. How can I improve this?

A3: The [2+3] cycloaddition of a nitrile with sodium azide to form a tetrazole can be slow without a suitable catalyst.[3]

  • Catalyst Addition: The use of a catalyst is highly recommended to increase the reaction rate and yield.

    • Solution: Several catalysts have been shown to be effective for this transformation. Common choices include zinc chloride (ZnCl₂)[4][5], ammonium chloride (NH₄Cl)[4], and silica sulfuric acid.[3][6][7] The choice of catalyst can significantly impact the reaction conditions and yield.

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Depending on the solvent and catalyst, temperatures typically range from 100°C to 130°C. For instance, reactions in DMF or DMSO are often heated to around 110-120°C.[8]

  • Solvent Choice: The polarity of the solvent can influence the reaction.

    • Solution: Polar aprotic solvents like DMF and DMSO are generally the most effective for this reaction as they can dissolve the sodium azide and facilitate the cycloaddition.[6][8]

Q4: I am having difficulty purifying the final tetrazole product. What is the recommended work-up and purification procedure?

A4: The work-up and purification of 5-substituted tetrazoles can be challenging due to their acidic nature.

  • Work-up Procedure:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. This protonates the tetrazole, making it less water-soluble. Caution: Acidification of sodium azide will generate hydrazoic acid, which is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • The product will often precipitate out of the solution upon acidification. The precipitate can be collected by filtration.

    • If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexanes, with a small amount of acetic acid to suppress tailing, is often effective.

Frequently Asked Questions (FAQs)

Q5: What is the overall synthetic strategy for this compound?

A5: The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: 2-cyanophenol is reacted with 2-bromonaphthalene in the presence of a base to form the intermediate, 2-(2-naphthyloxy)benzonitrile.

  • [2+3] Cycloaddition: The nitrile group of the intermediate is then converted to a tetrazole ring by reacting it with sodium azide, usually in the presence of a catalyst.

Q6: What are the key safety precautions I should take during this synthesis?

A6:

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and do not use metal spatulas to handle it. Do not dispose of sodium azide down the drain, as it can react with lead or copper pipes to form explosive compounds.

  • Hydrazoic Acid: Acidification of sodium azide generates hydrazoic acid, which is a highly toxic and explosive gas. Always perform this step in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are skin-permeable. Wear appropriate gloves and personal protective equipment.

Q7: Can I use a different naphthalene derivative for the first step?

A7: Yes, other naphthalene derivatives with a good leaving group, such as 2-iodonaphthalene or a naphthyl triflate, could potentially be used in place of 2-bromonaphthalene. The reactivity may vary, and reaction conditions might need to be re-optimized.

Q8: Is the 2H-tetrazole the only tautomer formed?

A8: 5-substituted tetrazoles can exist as two tautomers: the 1H- and 2H-tautomers. The position of the proton can be influenced by the substituent on the phenyl ring and the solvent. In many cases, a mixture of tautomers may be present in solution, while one may predominate in the solid state.

Data Presentation

The following table summarizes typical yields for the synthesis of 5-aryl-1H-tetrazoles from the corresponding nitriles and sodium azide under various catalytic conditions. Please note that these are representative yields for analogous compounds and may vary for the specific synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Typical Yield Range (%)Reference
ZnCl₂Aliphatic AlcoholsVariesShort51-95[4]
NH₄ClDMF125VariesGood[4]
Silica Sulfuric AcidDMFReflux572-95[3][6][7]
Ceric Ammonium NitrateDMF110682-99[4]
None (Microwave)DMFVaries< 1~69[4]
Co(II) complexDMSO11012up to 99[8]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Naphthyloxy)benzonitrile

This protocol is based on a general Williamson ether synthesis procedure.[1]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 30 minutes.

  • Add 2-bromonaphthalene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 110°C and maintain this temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of 5-substituted-1H-tetrazoles using a catalyst.[3][6]

  • In a round-bottom flask, combine 2-(2-naphthyloxy)benzonitrile (1.0 eq), sodium azide (1.5 eq), and a catalyst such as zinc chloride (0.5 eq) or silica sulfuric acid (10 wt%).

  • Add a high-boiling polar aprotic solvent, such as DMF or DMSO.

  • Heat the reaction mixture to 120°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a well-ventilated fume hood , slowly and carefully add 1N HCl to the reaction mixture with stirring until the pH is ~2-3.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound 2-Cyanophenol 2-Cyanophenol Step1 Williamson Ether Synthesis (K2CO3, DMF, 110°C) 2-Cyanophenol->Step1 2-Bromonaphthalene 2-Bromonaphthalene 2-Bromonaphthalene->Step1 Intermediate 2-(2-Naphthyloxy)benzonitrile Step1->Intermediate Step2 [2+3] Cycloaddition (NaN3, Catalyst, DMF, 120°C) Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthetic scheme.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Stage Which reaction step has low yield? Start->Check_Stage Stage1 Ether Synthesis Check_Stage->Stage1 Stage 1 Stage2 Tetrazole Formation Check_Stage->Stage2 Stage 2 Check_Base Is the base anhydrous and sufficient? Stage1->Check_Base Check_Catalyst Is a catalyst being used? Stage2->Check_Catalyst Add_Dry_Base Use anhydrous base under inert gas Check_Base->Add_Dry_Base No Check_Temp1 Is the temperature optimal? Check_Base->Check_Temp1 Yes End Re-run experiment and monitor by TLC Add_Dry_Base->End Increase_Temp1 Increase temperature to 80-110°C Check_Temp1->Increase_Temp1 No Check_Temp1->End Yes Increase_Temp1->End Add_Catalyst Add catalyst (e.g., ZnCl2, NH4Cl) Check_Catalyst->Add_Catalyst No Check_Temp2 Is the temperature optimal? Check_Catalyst->Check_Temp2 Yes Add_Catalyst->End Increase_Temp2 Increase temperature to 110-130°C Check_Temp2->Increase_Temp2 No Check_Temp2->End Yes Increase_Temp2->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Overcoming solubility issues with 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole in experimental assays.

Troubleshooting Guide

Issue: My this compound is precipitating out of solution.

Precipitation of a test compound can significantly compromise experimental results by reducing its effective concentration and introducing artifacts. The following guide addresses common scenarios of compound precipitation.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution into Aqueous Buffer The compound's concentration exceeds its kinetic solubility in the aqueous medium. A rapid change in solvent polarity (solvent shock) when diluting a concentrated DMSO stock into an aqueous solution is a common cause.- Lower the final concentration of the compound in the assay. - Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution. - Add the compound stock to the assay buffer dropwise while gently vortexing or stirring to ensure rapid mixing.
Precipitation Over Time During Incubation The compound's concentration is above its thermodynamic solubility limit. Changes in temperature (e.g., moving from room temperature to 37°C) or pH shifts in the medium due to CO2 or cellular metabolism can reduce solubility.- Determine the compound's thermodynamic solubility to identify the maximum stable concentration over time. - Pre-warm the assay medium to the incubation temperature before adding the compound. - Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).
Cloudiness or Haze in the Assay Medium Formation of fine, amorphous precipitate or aggregates. This can be an early indicator of poor solubility.- Visually inspect the solution against a dark background. - Measure the turbidity using a nephelometer or a plate reader at a non-absorbent wavelength (e.g., 620 nm). - Consider the use of solubility-enhancing excipients, but validate their compatibility with the assay.
Precipitation After Freeze-Thaw Cycles of the Stock Solution The compound has poor solubility in the solvent at lower temperatures, or water has been absorbed by the DMSO stock, reducing its solvating capacity.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. - Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed containers with desiccant.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Due to its chemical structure, which includes large hydrophobic naphthyl and phenyl groups, this compound is expected to have low aqueous solubility. Therefore, a polar aprotic solvent is recommended for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1] For other tetrazole derivatives, solvents like dimethylformamide (DMF) and various alcohols have also been used.[2][3] It is advisable to start with a high-purity, anhydrous grade of the chosen solvent.

Q2: How does pH likely affect the solubility of this compound?

A2: The tetrazole group is acidic, with a pKa value typically similar to that of a carboxylic acid.[4] The ionization of the tetrazole ring, which occurs as the pH increases, will likely enhance the aqueous solubility of the compound. For some tetrazole-containing drugs like valsartan, solubility is significantly higher at a neutral or slightly basic pH (e.g., pH 6.8 or 7.4) compared to acidic conditions (e.g., pH 1.2 or 4.5).[5][6] Therefore, maintaining a pH above the compound's pKa in the final assay buffer should improve its solubility.

Q3: What is the maximum recommended concentration of DMSO in my final assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid artifacts and cellular toxicity. A general guideline is to keep the DMSO concentration below 1% (v/v), and for particularly sensitive cell-based assays, it should be even lower, often below 0.1%.[7] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

Q4: My compound seems to dissolve initially but then crashes out. What is happening?

A4: This phenomenon often indicates that the initial solution was supersaturated and thermodynamically unstable. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, it can momentarily stay in solution at a concentration higher than its equilibrium solubility (kinetic solubility). Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.

Q5: Are there any additives I can use to improve solubility in my assay?

A5: Yes, several excipients can be used to enhance solubility, but they must be carefully validated to ensure they do not interfere with the assay.

  • Co-solvents: Small percentages of organic solvents like ethanol or polyethylene glycol (PEG 400) can be included in the aqueous buffer.

  • Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can form micelles that encapsulate the compound, but they can also disrupt cell membranes or denature proteins.

  • Cyclodextrins: These can form inclusion complexes with the hydrophobic parts of the molecule, increasing its apparent solubility.

It is crucial to run control experiments to confirm that any additive used does not affect the biological activity being measured.

Solubility Data of Structurally Related Compounds

Disclaimer: The following data is for structurally analogous compounds and should be used as a general guide only. The actual solubility of this compound may vary.

CompoundSolvent/MediumpHTemperature (°C)Solubility
Losartan Potassium DMSON/ARoom Temp.~20 mg/mL[2]
EthanolN/ARoom Temp.~20 mg/mL[2]
PBS7.2Room Temp.~10 mg/mL[2]
WaterN/AN/AFreely Soluble[8]
Valsartan Water (Distilled)N/A2545.12 µg/mL[9]
Acetate Buffer1.225Low[5]
Phosphate Buffer6.825High[5]
Phosphate Buffer7.4N/AMore soluble than at lower pH[6]
Irbesartan WaterN/A250.059 µg/mL
Water (Distilled)N/ARoom Temp.10.84 µg/mL
HCl1.2Room Temp.30.72 µg/mL
Phosphate Buffer6.8Room Temp.19.78 µg/mL

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for rapid screening of compound solubility.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Microplate reader with turbidity measurement capability (e.g., at 620 nm) or a nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate to a new 96-well plate.

  • Buffer Addition: Rapidly add a fixed volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., from 100 µM down to 0.1 µM) and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protecting it from light.

  • Measurement: Measure the turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control wells.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, which is a more accurate measure of its true solubility.

Materials:

  • Solid (powdered) this compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg).

  • Buffer Addition: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, let the vial stand to allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. This is done by comparing the result to a standard curve prepared from a known concentration of the compound.

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Visualizations

G cluster_start Start: Solubility Issue Observed cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Precipitation or Cloudiness in Assay check_conc Is the final compound concentration too high? start->check_conc check_dilution How was the dilution performed? (Solvent Shock) check_conc->check_dilution No sol_conc Lower final concentration check_conc->sol_conc Yes check_time Does precipitation occur over time? check_dilution->check_time Serial dilution used sol_dilution Use serial dilution; add stock slowly with mixing check_dilution->sol_dilution Direct dilution check_dmso What is the final DMSO concentration? check_time->check_dmso No sol_time Determine thermodynamic solubility; use lower concentration check_time->sol_time Yes check_ph Is the buffer pH appropriate for a tetrazole? check_dmso->check_ph <1% sol_dmso Reduce final DMSO % (typically <1%) check_dmso->sol_dmso >1% sol_ph Increase buffer pH (e.g., to 7.4 or higher) check_ph->sol_ph Acidic/Neutral sol_excipient Consider solubility enhancers (e.g., co-solvents, cyclodextrins) with proper validation check_ph->sol_excipient Optimal G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Kinetic Solubility Assay prep_stock Prepare 10 mM stock solution in 100% anhydrous DMSO start->prep_stock prep_dilution Create serial dilutions of stock solution in DMSO prep_stock->prep_dilution add_compound Transfer 2 µL of each DMSO dilution to a 96-well plate prep_dilution->add_compound add_buffer Rapidly add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) add_compound->add_buffer incubate Incubate at room temperature for 1-2 hours add_buffer->incubate measure Measure turbidity (e.g., absorbance at 620 nm) using a plate reader incubate->measure analyze Determine highest concentration without significant turbidity increase measure->analyze end Result: Kinetic Solubility Value analyze->end

References

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole stability problems in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving stability issues encountered with this compound in solution during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

Degradation of tetrazole-containing compounds like this compound in solution can be influenced by several factors. The most common culprits are pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring itself is generally stable, the substituents on the ring and the overall molecular structure can introduce instabilities.[1]

Q2: At what pH range is this compound typically most stable?

While the optimal pH is specific to each compound, many pharmaceuticals exhibit the greatest stability in the pH range of 4 to 8.[1] It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your compound. Tetrazoles are relatively strong NH-acids, with acidity comparable to carboxylic acids, and this can vary depending on the substituent at the C5-position.[2]

Q3: Can the choice of solvent impact the stability of my compound?

Absolutely. While aqueous solutions are common, the use of co-solvents can sometimes enhance stability.[1] The solubility of the compound in different solvents can also play a role in its stability. It is important to choose a solvent system that is compatible with your experimental design and downstream applications. Poor solubility can sometimes manifest as precipitation or cloudiness in the solution.[1]

Q4: Are there any specific excipients that can help stabilize my this compound solution?

Yes, various excipients can be employed to enhance stability. These include:

  • Buffers: To maintain the optimal pH.[1]

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation.[1]

  • Chelating agents: Like EDTA, to bind metal ions that can catalyze degradation.[1]

  • Surfactants and Polymers: Polysorbates (e.g., Tween® 80) and polymers like PVP or HPMC can prevent aggregation and improve physical stability.[1]

Q5: How can I identify the degradation products of my compound?

Forced degradation studies are essential for identifying potential degradation products.[1] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation. The resulting degradation products can then be analyzed and identified using techniques like HPLC, LC-MS/MS, and NMR.[1][3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability issues with this compound in solution.

Observed Problem Potential Cause Suggested Action
Loss of parent compound peak in HPLC analysis Degradation due to pH, temperature, light, or oxidation.Conduct a forced degradation study to identify the degradation pathway. Optimize solution pH, storage temperature, and protect from light. Consider adding antioxidants.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) and NMR to identify the degradation products.[3]
Precipitation or cloudiness in solution Poor solubility or physical instability.Re-evaluate the solvent system. Consider using co-solvents, solubility enhancers, or surfactants.[1]
Inconsistent results between experiments Variability in experimental conditions.Ensure consistent and accurate preparation of solutions. Verify the quality of reagents and solvents.[4]
No reaction or incomplete reaction in a synthesis involving the tetrazole Degradation of the tetrazole starting material.Confirm the purity and stability of the this compound stock solution before use.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH range of maximum stability for this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect them from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Evaluation: Plot the logarithm of the remaining parent compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. A plot of log(k) versus pH will reveal the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[1][5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C).[1][5]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH. Store at room temperature and an elevated temperature (e.g., 60°C). Neutralize samples before analysis.[1][5]

    • Oxidation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature.[1]

    • Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C).[1]

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[1]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.[1]

  • Analysis: Analyze the samples by a suitable, validated HPLC method capable of separating the parent compound from all degradation products.[1]

  • Data Evaluation: Calculate the percentage of degradation. Identify and quantify the major degradation products. If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.[1][3]

Visualizations

G cluster_0 Troubleshooting Workflow A Stability Issue Observed (e.g., peak loss, new peaks) B Review Experimental Conditions (pH, Temp, Solvent, Light Exposure) A->B C Conduct Forced Degradation Study B->C D Identify Degradation Pathway(s) C->D E Characterize Degradation Products (LC-MS, NMR) D->E F Optimize Formulation/Storage Conditions (Buffers, Antioxidants, etc.) D->F G Validate Stability-Indicating Method F->G H Implement Optimized Protocol G->H

Caption: A logical workflow for troubleshooting stability issues.

G cluster_1 Forced Degradation Experimental Workflow cluster_2 Apply Stress Conditions Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl) Prep->Acid Base Base Hydrolysis (NaOH) Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Analysis Analyze Samples at Time Points (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data (% Degradation, Identify Products) Analysis->Evaluation

Caption: Workflow for a forced degradation study.

References

Troubleshooting unexpected results in experiments with 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges associated with this compound are often related to its poor aqueous solubility due to the bulky and hydrophobic naphthyloxy and phenyl groups. This can impact its formulation for biological assays and may lead to precipitation. Additionally, as with many tetrazole-containing compounds, pH sensitivity can affect both solubility and stability in solution.[1][2] Unexpected biological results or a lack of activity can sometimes be traced back to these physicochemical properties.[3]

Q2: How can I improve the solubility of this compound in aqueous solutions for my experiments?

A2: To enhance solubility, consider preparing a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into your aqueous experimental medium.[4] It is crucial to ensure the final concentration of the organic solvent is compatible with your assay system and does not exceed a level that could induce toxicity or other off-target effects (typically <0.5% v/v). For some tetrazole derivatives, adjusting the pH of the aqueous buffer to a more alkaline range can increase solubility by promoting the deprotonation of the tetrazole ring.[1][2]

Q3: Are there any known stability issues with this compound?

A3: While the tetrazole ring is generally stable, the overall stability of this compound can be influenced by factors such as pH, temperature, and light exposure.[1] It is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping containers in foil.[1] Degradation may be more pronounced in highly acidic or basic conditions.

Q4: What is the expected biological activity of this compound?

A4: Tetrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects.[5][6] The tetrazole group often serves as a bioisostere for a carboxylic acid moiety, which can be important for receptor binding.[7][8] The specific activity of this compound would need to be determined empirically, but its structural motifs suggest it could be investigated for roles as a receptor antagonist or enzyme inhibitor.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Q: I prepared a working solution of this compound by diluting a DMSO stock into my cell culture medium, but I observed a precipitate. What should I do?

A: This is a common issue stemming from the compound's low aqueous solubility. Here are some steps to troubleshoot this problem:

  • Verify Final Concentration: Ensure that the final concentration of the compound in your aqueous medium does not exceed its solubility limit. You may need to perform a solubility test to determine this limit.

  • Optimize Solvent Concentration: While diluting from a concentrated stock, the localized concentration at the point of addition can be very high, causing precipitation. Try vortexing the aqueous solution while slowly adding the stock solution to facilitate rapid mixing.

  • Use a Co-solvent: If your experimental system allows, you can try preparing the final solution with a small percentage of a co-solvent. However, always run a vehicle control to ensure the co-solvent does not affect the experimental outcome.

  • pH Adjustment: The solubility of tetrazole-containing compounds can be pH-dependent.[1] If your experimental conditions permit, a slight increase in the pH of your buffer may improve solubility.

  • Prepare Fresh Solutions: Do not use stock solutions that have undergone multiple freeze-thaw cycles, as this can promote aggregation and precipitation. Prepare fresh dilutions for each experiment.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

Q: My cell-based assay is showing variable or no significant activity for this compound, even at concentrations where an effect is expected. What could be the cause?

A: Inconsistent biological activity can be due to several factors, often related to the compound's behavior in the assay medium.

  • Solubility and Bioavailability: As mentioned above, if the compound precipitates out of solution, its effective concentration available to interact with the biological target will be lower than the nominal concentration. Visually inspect your assay plates for any signs of precipitation.

  • Protein Binding: The hydrophobic nature of the naphthyloxy-phenyl moiety may lead to non-specific binding to proteins in the cell culture medium (e.g., serum albumin). This can sequester the compound, reducing its free concentration and apparent activity. Consider reducing the serum concentration in your assay medium if possible, but be mindful of the potential effects on cell health.

  • Compound Stability: Assess the stability of the compound under your specific assay conditions (e.g., 37°C, 5% CO2 for 24-48 hours). The compound may be degrading over the course of the experiment. You can analyze the concentration of the parent compound at the beginning and end of the incubation period using a suitable analytical method like HPLC.

  • Cellular Uptake: The bulky nature of the molecule might hinder its ability to cross the cell membrane. If you suspect poor cellular permeability, you may need to consider alternative assay formats, such as using cell lysates or isolated proteins.

Quantitative Data Summary

Below are hypothetical data tables to illustrate the physicochemical properties of this compound.

Table 1: Solubility in Different Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
DMF> 50
Ethanol~5
Methanol~2
Water< 0.01
PBS (pH 7.4)< 0.01

Table 2: pH-Dependent Aqueous Solubility

Buffer pHSolubility (µg/mL) in 1% DMSO/Buffer
5.0< 1
6.0< 1
7.01.5
7.42.1
8.05.8
9.015.2

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out 2.88 mg of this compound (MW: 288.31 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Thaw a fresh aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, dilute 1:10 in DMSO to get a 1 mM intermediate solution.

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.

    • Immediately vortex the solution to ensure rapid and complete mixing to prevent precipitation.

    • The final DMSO concentration will be 0.1%. Prepare a vehicle control with 0.1% DMSO in the cell culture medium.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G Protein Receptor->G_Protein Compound This compound Compound->Receptor Antagonist Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical antagonistic action on a GPCR signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to Working Concentrations in Medium Stock->Working Treat Treat Cells with Compound Working->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for 48h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance at 570 nm MTT->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot

Caption: Workflow for a cell viability (MTT) assay.

Troubleshooting Logic

G Start Unexpected Results? Solubility Precipitation Observed? Start->Solubility Activity Low/No Activity? Start->Activity Solubility->Activity No Check_Sol Check Solubility Limit Adjust Dilution Method Solubility->Check_Sol Yes Check_Stability Assess Compound Stability in Assay Conditions Activity->Check_Stability Yes End Re-evaluate Experiment Check_Sol->End Check_Binding Consider Protein Binding Reduce Serum Check_Stability->Check_Binding Check_Permeability Evaluate Cell Permeability Check_Binding->Check_Permeability Check_Permeability->End

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Optimization of reaction conditions for 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-(2-naphthyloxy)benzonitrile, followed by a [3+2] cycloaddition reaction with an azide source to form the tetrazole ring.

Step 1: Synthesis of 2-(2-Naphthyloxy)benzonitrile

This reaction involves a nucleophilic aromatic substitution, where 2-naphthol is coupled with an activated benzonitrile derivative.

Materials:

  • 2-chlorobenzonitrile (or 2-fluorobenzonitrile)

  • 2-naphthol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-naphthol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add 2-chlorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 2-(2-naphthyloxy)benzonitrile.

Step 2: Synthesis of this compound

This step involves the [3+2] cycloaddition of the nitrile group in 2-(2-naphthyloxy)benzonitrile with an azide ion.

Materials:

  • 2-(2-naphthyloxy)benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂) or Triethylammonium chloride

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium nitrite (NaNO₂), for quenching

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-naphthyloxy)benzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5-3.0 eq) and a catalyst such as ammonium chloride (1.5-3.0 eq) or a Lewis acid like zinc bromide (1.0 eq).

  • Heat the reaction mixture to 120-150 °C. The reaction is typically monitored by TLC. Given the steric hindrance of the starting material, reaction times can be lengthy (24-48 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Caution: Azides are toxic and potentially explosive. Hydrazoic acid (HN₃) is volatile and highly toxic. The workup should be performed in a well-ventilated fume hood.

  • To quench any unreacted azide, carefully add an aqueous solution of sodium nitrite, followed by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Adjust the pH of the solution to 3-4 with 1M HCl to precipitate the tetrazole product.

  • Filter the precipitate and wash it with cold water.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Presentation

Table 1: Representative Optimization of Reaction Conditions for Sterically Hindered Aryl Tetrazole Synthesis

Note: This table presents typical optimization data for the synthesis of sterically hindered 5-aryltetrazoles, analogous to the target molecule. The optimal conditions for this compound may vary and should be determined experimentally.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1NH₄Cl (2.0)DMF12048~65
2NH₄Cl (2.0)NMP12048~70
3ZnBr₂ (1.0)DMF13024~80
4ZnBr₂ (1.0)NMP13024~85
5Et₃N·HCl (2.0)DMF15036~75
6Bu₂SnO (0.1)Toluene11048~78

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to steric hindrance. 2. Deactivation of the catalyst. 3. Insufficient reaction temperature or time. 4. Presence of moisture.1. Increase reaction temperature and/or time. 2. Use a more effective catalyst for hindered nitriles, such as ZnBr₂ or dibutyltin oxide. 3. Ensure all reagents and solvents are anhydrous. 4. Consider using microwave-assisted synthesis to accelerate the reaction.[1]
Formation of Multiple Byproducts 1. Side reactions at high temperatures. 2. Decomposition of the starting material or product. 3. Reaction of the azide with the solvent.1. Lower the reaction temperature and increase the reaction time. 2. Choose a more stable solvent like NMP. 3. Ensure the workup procedure effectively removes all impurities.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase. 2. Product forms an oil instead of a precipitate. 3. Co-precipitation of inorganic salts.1. After acidification, saturate the aqueous layer with NaCl before extraction. 2. If an oil forms, try to induce crystallization by scratching the flask or adding a seed crystal. Alternatively, perform a thorough extraction with an organic solvent. 3. Ensure the precipitate is washed thoroughly with cold water to remove inorganic salts.
Safety Concerns (e.g., potential for explosion) 1. Accumulation of hydrazoic acid (HN₃). 2. Formation of heavy metal azides if inappropriate metal catalysts are used.1. Always work in a well-ventilated fume hood. 2. Ensure the reaction temperature is well-controlled. 3. Quench the reaction mixture with sodium nitrite and acid at the end of the reaction to destroy excess azide. 4. Avoid using heavy metal salts like copper, lead, or mercury with sodium azide.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the reaction to form the tetrazole so slow?

A1: The starting material, 2-(2-naphthyloxy)benzonitrile, has a bulky 2-naphthyloxy group at the ortho position to the nitrile. This steric hindrance can make it difficult for the azide nucleophile to attack the nitrile carbon, thus slowing down the reaction rate.[3] Higher temperatures, longer reaction times, and the use of effective catalysts are often necessary to achieve good conversion.

Q2: What is the role of the catalyst (e.g., NH₄Cl, ZnBr₂)?

A2: The catalyst activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide ion.[4] Brønsted acids like the ammonium salt can protonate the nitrile, while Lewis acids like ZnBr₂ can coordinate to the nitrogen of the nitrile, both increasing its reactivity.

Q3: Can I use other azide sources besides sodium azide?

A3: Yes, other azide sources like trimethylsilyl azide (TMSN₃) can be used.[2] These are often employed in combination with a catalyst and can sometimes offer milder reaction conditions. However, they are also toxic and require careful handling.

Q4: How can I confirm the formation of the tetrazole product?

A4: The formation of the tetrazole ring can be confirmed by various spectroscopic methods. In ¹H NMR, the disappearance of the nitrile signal and the appearance of a new set of aromatic signals corresponding to the tetrazole-substituted ring are indicative of product formation. In IR spectroscopy, the disappearance of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) and the appearance of new bands associated with the tetrazole ring are key indicators. Mass spectrometry will show the expected molecular ion peak for the product.

Q5: The product exists as 1H and 2H tautomers. Which one is this compound and how can I differentiate them?

A5: 5-substituted tetrazoles can exist as two tautomeric forms, the 1H- and 2H-tetrazoles. The relative stability of these tautomers can be influenced by the substituent and the solvent. In many cases, a mixture of both tautomers may be formed. Differentiating between the 1H and 2H isomers can be challenging and often requires advanced analytical techniques such as ¹³C or ¹⁵N NMR spectroscopy, or X-ray crystallography. For a given synthesis, the reaction conditions can sometimes favor the formation of one tautomer over the other. The naming "2H-tetrazole" specifies the location of the proton on the tetrazole ring.

Visualizations

G Synthetic Workflow for this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Tetrazole Formation cluster_2 Workup and Purification 2-Naphthol 2-Naphthol Reaction1 Nucleophilic Aromatic Substitution (K2CO3, DMF, 120-140°C) 2-Naphthol->Reaction1 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Chlorobenzonitrile->Reaction1 Precursor 2-(2-Naphthyloxy)benzonitrile Reaction1->Precursor Reaction2 [3+2] Cycloaddition (DMF, 120-150°C) Precursor->Reaction2 Azide Sodium Azide (NaN3) Azide->Reaction2 Catalyst Catalyst (e.g., ZnBr2, NH4Cl) Catalyst->Reaction2 Product This compound Reaction2->Product Workup Acidic Workup (Quenching, Precipitation/Extraction) Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct G Troubleshooting Flowchart for Tetrazole Synthesis Start Low or No Product Yield Check_SM Is Starting Material Consumed? (TLC) Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No SM_Decomposition Starting Material Decomposition Check_SM->SM_Decomposition Yes, but no product Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Change_Catalyst Use Stronger Catalyst (e.g., ZnBr2) Incomplete_Reaction->Change_Catalyst Check_Moisture Ensure Anhydrous Conditions Incomplete_Reaction->Check_Moisture Lower_Temp Lower Reaction Temperature SM_Decomposition->Lower_Temp Purification_Issue Check Workup & Purification Increase_Temp_Time->Purification_Issue Change_Catalyst->Purification_Issue Check_Moisture->Purification_Issue Lower_Temp->Purification_Issue Product_Loss Product Lost During Workup Purification_Issue->Product_Loss Yes Success Improved Yield Purification_Issue->Success No Optimize_Workup Optimize Workup (e.g., pH, Extraction) Product_Loss->Optimize_Workup Optimize_Workup->Success

References

How to prevent degradation of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of tetrazole-containing compounds, the primary factors that can induce degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), and harsh chemical environments such as strong acids, bases, or oxidizing agents.[1][2][3] Tetrazole rings can be susceptible to cleavage under these stress conditions.[4]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. The recommended storage temperature is typically 2-8°C.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][6][7] A validated HPLC method can separate the intact parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram suggests degradation.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this molecule are not extensively documented in publicly available literature, general knowledge of tetrazole chemistry suggests potential degradation pathways. Thermal or photochemical stress can lead to the cleavage of the tetrazole ring, potentially resulting in the evolution of nitrogen gas and the formation of various nitrogen-containing organic fragments.[4][8] Hydrolysis under acidic or basic conditions could potentially cleave the ether linkage or the tetrazole ring.

Troubleshooting Guide

Issue 1: I observe unexpected peaks in the HPLC chromatogram of my stored this compound sample.

  • Possible Cause: The sample has likely undergone degradation due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Perform Forced Degradation Study: To identify the nature of the degradants, a forced degradation study can be performed under controlled stress conditions (see Experimental Protocols section). This will help in tentatively identifying the degradation products seen in your stored sample.

    • Re-purify the Sample: If the degradation is minor, the sample may be repurified using techniques like column chromatography or recrystallization.

    • Obtain a Fresh Sample: If significant degradation has occurred, it is best to use a fresh, un-degraded sample for your experiments to ensure data integrity.

Issue 2: The potency of my this compound seems to have decreased over time.

  • Possible Cause: This is a strong indication of degradation, where the active parent compound has converted into inactive or less active degradation products.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining in your sample.

    • Review Storage History: Analyze the storage history of the compound to identify any potential exposure to adverse conditions.

    • Implement Stricter Storage Protocols: Enforce more stringent storage conditions for all new batches of the compound to prevent future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation pathways and products.[1][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Separately, heat a solution of the compound (1 mg/mL in an appropriate solvent) at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light for a specified duration, as recommended by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Presentation:

The results of the forced degradation study can be summarized in a table as shown below. The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products
0.1 M HCl24 hours60°C15%2
0.1 M NaOH24 hours60°C8%1
3% H₂O₂24 hoursRoom Temp25%3
Solid State Heat48 hours80°C5%1
Solution Heat24 hours60°C12%2
Photolytic (Solid)ICH GuidelineAmbient30%4
Photolytic (Solution)ICH GuidelineAmbient45%5

Visualizations

Logical Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Characterization cluster_3 Stability Profile and Recommendations A Receive/Synthesize this compound B Characterize Initial Purity (HPLC, NMR, MS) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Analyze Stressed Samples by HPLC C->H D->H E->H F->H G->H I Identify and Characterize Degradation Products (LC-MS, NMR) H->I J Establish Degradation Pathways I->J K Develop Stability-Indicating Method J->K L Define Recommended Storage Conditions K->L

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathway under Photolytic Stress

G cluster_products Photodegradation Products Parent This compound DP1 Ring-Cleaved Product A (+ N2 gas) Parent->DP1 UV/Vis Light DP2 Naphthyloxy-phenyl fragment Parent->DP2 UV/Vis Light DP3 Further Degraded Fragments DP1->DP3 DP2->DP3

Caption: A potential degradation pathway under photolytic stress.

References

Addressing off-target effects of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

This technical support guide is intended for researchers, scientists, and drug development professionals using this compound in biological assays. It provides troubleshooting advice and frequently asked questions to address potential off-target effects and unexpected experimental outcomes.

General Troubleshooting Guide for Unexpected Results

This section addresses common issues encountered during biological assays that may be indicative of off-target effects of this compound.

Question: My experimental results are inconsistent or not reproducible. Could this be due to off-target effects?

Answer: Yes, inconsistent results can be a sign of off-target activity. Here are some steps to troubleshoot this issue:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your sample of this compound using methods like NMR, mass spectrometry, and HPLC. Impurities could be responsible for the observed variability.

  • Assay Controls:

    • Include a negative control (vehicle only) to monitor the baseline response.

    • Use a structurally related but inactive compound as a negative control to rule out effects from the chemical scaffold.

    • Employ a positive control with a known mechanism of action to ensure the assay is performing as expected.

  • Concentration-Response Curve: Perform a full concentration-response curve. Off-target effects may only become apparent at higher concentrations. A biphasic or unusually steep curve can suggest multiple targets.

  • Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but through a different mechanism. For example, if you are observing changes in protein expression with a reporter assay, confirm these changes using Western blotting or qPCR.

Question: I am observing unexpected cytotoxicity in my cell-based assays. How can I determine if this is an off-target effect?

Answer: Unexpected cytotoxicity is a common off-target effect. To investigate this, consider the following:

  • Standard Cytotoxicity Assays: Run standard cytotoxicity assays such as MTT, LDH release, or Annexin V/PI staining to quantify the effect.

  • Time-Course Experiment: A time-course experiment can reveal whether the cytotoxicity is acute or develops over time, providing clues about the underlying mechanism (e.g., apoptosis vs. necrosis).

  • Target-Negative Cell Line: If your compound has a known primary target, test its effect on a cell line that does not express this target. Cytotoxicity in the target-negative cell line would strongly suggest off-target effects.

Question: The observed phenotype in my model system does not align with the known function of the intended target. What should I do?

Answer: This discrepancy strongly suggests the involvement of off-target interactions. A systematic approach is needed to identify the responsible pathways.

  • Literature Review: Tetrazole derivatives are known to interact with a wide range of biological targets.[1][2][3][4][5] A thorough literature search on related compounds can provide clues about potential off-target families.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[6][7][8]

  • Broad-Spectrum Screening: If resources permit, screening against a panel of common off-target candidates (e.g., kinases, GPCRs, ion channels) can identify unintended molecular targets.

Frequently Asked Questions (FAQs)

Q1: What are the general classes of off-targets for tetrazole-containing compounds?

A1: Tetrazole moieties are often used as bioisosteres for carboxylic acids and can interact with a variety of protein targets.[9] Based on the broader class of tetrazole derivatives, potential off-target families could include, but are not limited to, those listed in the table below.

Potential Off-Target ClassExamples of Assays for Screening
KinasesKinase inhibition assays, phospho-proteomics arrays[10]
G-Protein Coupled Receptors (GPCRs)Radioligand binding assays, second messenger assays (cAMP, Ca2+)
Ion ChannelsElectrophysiology (e.g., patch-clamp), ion flux assays
Nuclear ReceptorsReporter gene assays, ligand binding assays
Enzymes (e.g., proteases, metabolic enzymes)Enzymatic activity assays

Q2: How can I proactively assess the selectivity of this compound?

A2: A proactive approach to understanding your compound's selectivity can save significant time and resources. We recommend the following workflow:

Proactive_Selectivity_Assessment cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays A Compound Structure Analysis B Off-Target Prediction Databases (e.g., OTSA, bioassayR) A->B Input Structure C Broad Off-Target Panel Screening (e.g., Kinase, GPCR panels) B->C Guide Panel Selection D Dose-Response in Target-Negative Cells C->D Identify Off-Targets E Phenotypic Screening in Diverse Cell Lines D->E Confirm Cellular Effects F Target Engagement Assays E->F Validate Target Interaction

Caption: Proactive workflow for assessing compound selectivity.

Q3: My compound shows activity against a predicted off-target. What is the next step?

A3: Confirmation and characterization are crucial.

  • Validate the interaction: Use a secondary, orthogonal assay to confirm the binding or functional activity.

  • Determine the potency: Generate a dose-response curve for the off-target to determine the IC50 or EC50.

  • Assess the impact: Use tool compounds or genetic methods (e.g., siRNA, CRISPR) to investigate the contribution of the off-target to your observed biological phenotype.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Illustrative)

This protocol describes a generic, in vitro kinase assay to screen for off-target kinase inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound and controls in DMSO.

  • In a 384-well plate, add 50 nL of each compound dilution.

  • Add 5 µL of kinase solution (enzyme and buffer) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate/ATP mix.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Measure luminescence or fluorescence on a plate reader.

  • Calculate percent inhibition relative to controls and plot a dose-response curve to determine the IC50.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compound and controls. Include wells with media only (blank) and vehicle-treated cells (negative control).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the media and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the CC50 (cytotoxic concentration 50%).

Visualizing Potential Off-Target Pathways

The following diagram illustrates a hypothetical signaling pathway that could be unintentionally modulated by an off-target effect, leading to an unexpected phenotype. For instance, if the intended target is 'Target A', but the compound also inhibits 'Kinase X', this could lead to a block in a separate pathway.

Signaling_Pathway cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway A Ligand B Receptor A->B C Target A B->C D Downstream Signaling 1 C->D E Expected Phenotype D->E F Growth Factor G Receptor Tyrosine Kinase F->G H Kinase X G->H I Downstream Signaling 2 H->I J Unexpected Phenotype (e.g., Cytotoxicity) I->J Compound 5-[2-(2-Naphthyloxy)phenyl] -2H-tetrazole Compound->C Intended Inhibition Compound->H Off-Target Inhibition

Caption: Hypothetical signaling pathways illustrating on- and off-target effects.

References

Technical Support Center: Refining Purification Techniques for 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the purification of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

  • Question: My this compound fails to crystallize from solution, even after cooling. What steps can I take? Answer: This is a common challenge that can be addressed by:

    • Inducing Crystallization: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

    • Seeding: If available, add a small crystal of pure this compound to the solution to initiate crystal growth.

    • Solvent Volume Reduction: It's possible that an excess of solvent was used. Carefully evaporate a portion of the solvent and allow the solution to cool again.

    • Lowering Temperature: If cooling to room temperature or 0°C is ineffective, consider using a colder bath, such as an ice-salt or dry ice-acetone mixture.

    • Solvent System Modification: The chosen solvent may not be optimal. Experiment with a different solvent or a mixed solvent system. For aryl-substituted tetrazoles, ethanol is often a suitable recrystallization solvent.[1][2]

  • Question: Instead of forming crystals, my product is "oiling out." How can this be resolved? Answer: "Oiling out," the separation of the compound as a liquid, often indicates the presence of impurities or that the solution was cooled too rapidly. To address this:

    • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, adding a small amount of additional solvent if necessary. Then, allow the solution to cool to room temperature very slowly. Insulating the flask can aid this process.

    • Pre-purification: Significant impurities can depress the melting point of your compound, leading to oiling out. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.

Column Chromatography Issues

  • Question: My this compound is streaking on the TLC plate and showing poor separation during column chromatography. What could be the cause? Answer: Poor separation can be due to several factors:

    • Inappropriate Solvent System: The polarity of your eluent may not be suitable. Systematically vary the solvent ratio (e.g., ethyl acetate/hexane) to achieve better separation of your target compound from impurities. For structurally similar 2,5-disubstituted tetrazoles, a gradient of 5-10% ethyl acetate in hexane has been used effectively.

    • Column Overloading: Too much crude material on the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel for the quantity of your compound.

    • Compound Acidity: Tetrazoles are acidic and can interact strongly with the silica gel, leading to streaking. Adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase can sometimes improve peak shape.

  • Question: The compound appears to be sticking to the silica gel and is not eluting from the column. What should I do? Answer: The polar nature of the tetrazole ring can cause strong interactions with the silica stationary phase. To elute your compound:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.

    • Use a More Polar Solvent: Consider adding a more polar solvent, such as methanol, to your eluent system in small proportions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter in the synthesis of this compound? A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of 5-substituted tetrazoles from nitriles and sodium azide can include unreacted starting materials and side products from the cycloaddition reaction.

  • Q2: How can I effectively remove residual sodium azide from my product? A2: Residual sodium azide is a safety concern and must be removed. A thorough aqueous work-up is typically effective. Given the acidic nature of the tetrazole proton, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with an aqueous base to deprotonate the tetrazole, drawing it into the aqueous layer. The organic layer containing non-acidic impurities can then be discarded. The aqueous layer is subsequently acidified to re-protonate the tetrazole, which can then be extracted back into an organic solvent or may precipitate out.

  • Q3: What is a good starting point for developing a recrystallization protocol for this specific compound? A3: For aryl-substituted tetrazoles, alcohols like ethanol are often a good starting point for recrystallization.[1][2][3] A general approach is to dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly.

  • Q4: How can I monitor the purity of my fractions during column chromatography? A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Data Presentation

Table 1: Purity Enhancement of a 5-Aryl-Tetrazole Derivative by Recrystallization

Purification StepPurity (by HPLC, %)Yield (%)Appearance
Crude Product~85-90-Off-white to light brown solid
After Recrystallization (Ethanol)>9980-90White crystalline solid

Table 2: General Solvent Systems for Column Chromatography of Aryl-Tetrazole Derivatives

Compound TypeStationary PhaseEluent System (Gradient)
2,5-Diaryl-tetrazolesSilica GelEthyl Acetate in Hexane (e.g., 5% to 10%)
Polar 5-Aryl-tetrazolesSilica GelMethanol in Dichloromethane (e.g., 1% to 5%)

Experimental Protocols

Protocol 1: General Recrystallization Procedure for 5-Aryl-Tetrazoles

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure for 5-Aryl-Tetrazoles

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Assess_Purity Assess Purity (TLC/HPLC) Crude_Product->Assess_Purity Recrystallization Recrystallization Assess_Purity->Recrystallization Solid with few impurities Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Oily product or complex mixture Acid_Base_Wash Acid-Base Wash Assess_Purity->Acid_Base_Wash Acidic/Basic impurities Recrystallization->Column_Chromatography Fails (oiling out, no crystals) Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Successful Acid_Base_Wash->Recrystallization Product Precipitates Acid_Base_Wash->Column_Chromatography Product remains in organic layer

Caption: A general workflow for the purification of this compound.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Success Collect Crystals Crystals_Form->Success Yes Troubleshoot_No_Crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent - Lower Temperature Oiling_Out->Troubleshoot_No_Crystals No Troubleshoot_Oiling_Out Troubleshoot: - Reheat & Cool Slowly - Change Solvent - Pre-purify Oiling_Out->Troubleshoot_Oiling_Out Yes Troubleshoot_No_Crystals->Cooling Troubleshoot_Oiling_Out->Cooling

Caption: A troubleshooting guide for common recrystallization issues.

References

Validation & Comparative

Comparative Efficacy of Tetrazole Derivatives in Inflammation: A Focus on Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-inflammatory potential of various tetrazole derivatives, with a hypothetical inclusion of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, is presented for researchers, scientists, and drug development professionals. This guide offers a comparative look at their efficacy, supported by experimental data and detailed methodologies.

While no specific biological activity has been formally reported for this compound, its structural motifs, particularly the naphthyloxy and phenyl rings, are features commonly observed in anti-inflammatory agents. This guide, therefore, explores its potential anti-inflammatory profile in comparison to other tetrazole derivatives for which experimental data is available. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs), making this a pertinent comparison.[1][2]

Quantitative Comparison of Anti-Inflammatory Efficacy

The anti-inflammatory activity of tetrazole derivatives is often evaluated by their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of the inflammatory response. The data below summarizes the in vitro COX inhibition and in vivo anti-inflammatory effects of selected tetrazole derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Tetrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 7c>1000.23>434[3]
Compound 670.422.00.21[4]
Celecoxib (Reference)9.40.08117.5[5]

IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-inflammatory Activity of Tetrazolobenzimidazole Derivatives (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of Edema (after 3h)Reference
Compound 3a2058.3[6]
Compound 3c2066.7[6]
Compound 3g2062.5[6]
Diclofenac (Reference)1070.8[6]

% Inhibition of Edema: Represents the reduction in paw swelling compared to a control group.

Experimental Protocols

A comprehensive understanding of the efficacy of these compounds necessitates a detailed look at the experimental methodologies employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the tetrazole derivatives to inhibit COX-1 and COX-2 is a primary indicator of their anti-inflammatory potential.

Principle: This assay measures the enzymatic activity of purified COX-1 and COX-2. The inhibition of the enzyme by the test compound is determined by measuring the reduction in the production of prostaglandin E2 (PGE2), a key inflammatory mediator.

Protocol:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a short period at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: The reaction is stopped after a defined time, and the amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme COX-1 / COX-2 Enzyme PreIncubation Pre-incubation of Enzyme and Test Compound Enzyme->PreIncubation Substrate Arachidonic Acid Reaction Initiate reaction with Arachidonic Acid Substrate->Reaction TestCompound Tetrazole Derivative TestCompound->PreIncubation PreIncubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure PGE2 levels (EIA) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for determining the in vitro COX inhibitory activity of tetrazole derivatives.

In Vivo Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

Principle: Carrageenan, a polysaccharide, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds and a reference drug (e.g., Diclofenac) are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Signaling Pathway in Carrageenan-Induced Inflammation

G Carrageenan Carrageenan Injection MastCells Mast Cell Degranulation Carrageenan->MastCells Prostaglandins Prostaglandin (PGE2) Synthesis (via COX-2) Carrageenan->Prostaglandins activates Histamine Histamine Release MastCells->Histamine Bradykinin Bradykinin Release MastCells->Bradykinin Inflammation Edema, Hyperalgesia Histamine->Inflammation Bradykinin->Inflammation Prostaglandins->Inflammation Tetrazole Tetrazole Derivative (Potential COX-2 Inhibitor) Tetrazole->Prostaglandins inhibits

Caption: Simplified signaling cascade in carrageenan-induced paw edema and the potential inhibitory action of tetrazole derivatives.

Conclusion

The presented data indicates that tetrazole derivatives hold significant promise as anti-inflammatory agents, with some exhibiting potent and selective COX-2 inhibition. While the specific efficacy of this compound remains to be experimentally determined, its structural characteristics suggest that it could be a valuable candidate for further investigation within this therapeutic class. The provided experimental protocols offer a standardized framework for the evaluation and comparison of novel tetrazole compounds, facilitating the identification of lead candidates for future drug development.

References

A Comparative Guide to 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole and its Carboxylic Acid Analogue in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. A widely adopted and successful strategy is the substitution of a carboxylic acid with a 5-substituted tetrazole ring.[1][2] This guide provides a detailed comparison between 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole and its direct carboxylic acid analogue, 2-(2-Naphthyloxy)benzoic acid, based on established principles and data from related compounds.

Physicochemical and Pharmacokinetic Profile Comparison

The decision to replace a carboxylic acid with a tetrazole is often driven by the goal of enhancing a drug candidate's metabolic stability and cellular permeability while retaining the necessary interactions with the biological target.[2] The tetrazole ring mimics the acidity and planar structure of a carboxylic acid, allowing it to engage in similar ionic and hydrogen bonding interactions.[1][2]

However, subtle differences in their physicochemical properties can lead to significant changes in the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The tetrazole is generally more lipophilic and metabolically robust than its carboxylic acid counterpart.[1][3]

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic Acid Analogue5-Tetrazole AnalogueKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1Both groups are predominantly ionized at physiological pH (~7.4), enabling the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic bonds with protein targets.[1]
Lipophilicity (LogP) LowerHigherThe tetrazolate anion can be up to 10-fold more lipophilic than the corresponding carboxylate.[1] This property can enhance membrane permeability and improve oral absorption.[1][3]
Hydrogen Bonding Acts as H-bond donor and acceptor.Primarily an H-bond acceptor; the N-H bond is a weaker donor.The tetrazole ring's extensive nitrogen system can form strong hydrogen bonds, which may sometimes lead to a higher desolvation penalty, counteracting the benefits of increased lipophilicity.[2]
Metabolic Stability Susceptible to Phase II metabolism, particularly UGT-mediated glucuronidation.Generally resistant to metabolic degradation. N-glucuronides can form but are less reactive than O-glucuronides.[2][4]The enhanced metabolic stability of the tetrazole often leads to a longer plasma half-life and an improved overall pharmacokinetic profile.[2]

Potential Biological Activity and Signaling Pathways

While the specific biological target for this compound and its analogue is not defined in the available literature, we can infer potential mechanisms based on the activities of related structures. Benzoic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory effects.[5] A common mechanism for anti-inflammatory action is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[5]

The NF-κB pathway is a critical regulator of inflammatory responses. In an unstimulated state, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2).[5] It is plausible that compounds of this structural class could modulate this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P P_IkB P-IκB IkB_NFkB->P_IkB NFkB NF-κB (Active) IkB_NFkB->NFkB Release Degradation Proteasomal Degradation P_IkB->Degradation Ub NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound Potential Site of Action (e.g., IKK Inhibition) Compound->IKK DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators (Cytokines, COX-2) Transcription->Inflammation

A potential signaling pathway that could be modulated. (Max Width: 760px)

Experimental Protocols

To empirically determine the superior candidate for a specific therapeutic goal, a series of standardized experiments are required.

Determination of Acid Dissociation Constant (pKa)
  • Objective: To determine the pKa of the tetrazole and carboxylic acid analogues.

  • Methodology: Potentiometric titration is a standard method.

    • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not fully soluble in water.[1] Prepare a 0.1 M solution.

    • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.

    • Measurement: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

Determination of Lipophilicity (LogD)
  • Objective: To measure the distribution coefficient at physiological pH (7.4) to assess lipophilicity.

  • Methodology: The shake-flask method using n-octanol and phosphate-buffered saline (PBS).

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare a biphasic system of n-octanol and PBS (pH 7.4).

    • Distribution: Add a small aliquot of the stock solution to the n-octanol/PBS mixture.

    • Equilibration: Shake the mixture vigorously for several hours to ensure equilibrium is reached.

    • Separation: Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Quantification: Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculation: LogD = log ([Concentration in Octanol] / [Concentration in PBS]).

In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

  • Methodology: Incubation with liver microsomes.

    • Reaction Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), the test compound (at a final concentration of ~1 µM), and PBS.

    • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

General Experimental Workflow

The comparison of bioisosteres follows a structured, multi-stage process to determine the optimal candidate for further development.

G Synthesis Chemical Synthesis of Both Analogues PhysChem Physicochemical Characterization (pKa, LogD) Synthesis->PhysChem InVitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Synthesis->InVitro_ADME InVitro_Bio In Vitro Biological Assays (Target Binding, Functional Activity) Synthesis->InVitro_Bio Lead_Selection Lead Candidate Selection PhysChem->Lead_Selection InVitro_ADME->Lead_Selection InVitro_Bio->Lead_Selection InVivo_PK In Vivo Pharmacokinetics (Animal Models) Lead_Selection->InVivo_PK InVivo_Efficacy In Vivo Efficacy Studies (Disease Models) Lead_Selection->InVivo_Efficacy Conclusion Preclinical Candidate InVivo_PK->Conclusion InVivo_Efficacy->Conclusion

References

A Comparative Guide to the Experimental Validation of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental validation of tetrazole derivatives, with a focus on the potential biological activities of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole. Due to the limited publicly available experimental data for this specific compound, this document leverages data from structurally related tetrazole derivatives to provide a representative comparison of their performance and outlines the experimental protocols used for their validation.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrazole ring, a privileged scaffold in medicinal chemistry. The tetrazole moiety is often used as a bioisostere for carboxylic acids, enhancing metabolic stability and pharmacokinetic properties of drug candidates.[1] Tetrazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2] The specific structure of this compound, with its naphthyloxy and phenyl substituents, suggests potential for biological activity, warranting experimental investigation.

While specific experimental data for this compound is not extensively documented in publicly accessible literature, we can infer its potential activities and the methodologies for their evaluation by examining analogous compounds. This guide will focus on two key therapeutic areas where tetrazole derivatives have shown significant promise: oncology and anti-inflammatory applications.

Comparative Performance of Representative Tetrazole Derivatives

To illustrate the potential efficacy of this class of compounds, the following tables summarize the biological activities of several reported tetrazole derivatives against various cancer cell lines and inflammatory markers.

Anticancer Activity of Tetrazole Derivatives

The antiproliferative activity of tetrazole compounds is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparison.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
MM124 HT-29 (Colon)0.27 ± 0.02[3]
PC-3 (Prostate)0.35 (median)[3]
MM125 HT-29 (Colon)0.27 ± 0.02[3]
BxPC-3 (Pancreatic)0.21 ± 0.02[3]
Compound 7c --[4]
Compound 3 --[4]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Anti-inflammatory Activity of Tetrazole Derivatives

The anti-inflammatory potential of tetrazole derivatives is assessed through various in vitro and in vivo models, measuring their ability to inhibit key inflammatory mediators and enzymes.

Compound/DerivativeAssayInhibition/ActivityReference
Compound 7c COX-2 Inhibition (IC₅₀)0.23 µM[4]
TNF-α InhibitionMost effective derivative (37.6 pg/ml)[4]
Compound 6 IL-6 InhibitionMost active compound (42.8 pg/ml)[4]
Compound 3a, 3c, 3g Carrageenan-induced paw edemaComparable to Diclofenac[5]

Note: This table provides a summary of findings. For detailed experimental conditions and results, consulting the primary research articles is recommended.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are representative protocols for key experiments cited in the evaluation of tetrazole derivatives.

Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the tetrazole compounds for 72 hours. A negative control (untreated cells) is also included.[6]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[6]

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

Principle: This assay evaluates the ability of a compound to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.

Protocol:

  • Enzyme and Substrate Preparation: Purified human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specified period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.[4]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Principle: This is a widely used animal model to screen for acute anti-inflammatory activity. The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

Protocol:

  • Animal Acclimatization: Albino rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds and a standard drug (e.g., Diclofenac) are administered orally or intraperitoneally to different groups of rats.[5] A control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.[5]

Visualizations

The following diagrams illustrate a general synthetic pathway for tetrazole derivatives and a potential signaling pathway that could be modulated by these compounds, based on their reported biological activities.

Synthesis_Workflow Nitrile Aryl Nitrile Reaction [2+3] Cycloaddition Nitrile->Reaction Azide Sodium Azide Azide->Reaction Acid Lewis Acid (e.g., ZnCl2) Acid->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Tetrazole 5-Aryl-2H-tetrazole Reaction->Tetrazole

Caption: General workflow for the synthesis of 5-substituted tetrazoles.

Signaling_Pathway cluster_cell Cellular Environment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway COX2_Gene COX-2 Gene Expression NFkB_Pathway->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Tetrazole Tetrazole Derivative Tetrazole->COX2_Protein Inhibition

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

References

Structure-Activity Relationship of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole analogs and structurally similar compounds. While specific SAR studies on the naphthyloxy series are not extensively available in the public domain, this document draws parallels from closely related biphenyl-tetrazole compounds, which are well-characterized as angiotensin II receptor blockers (ARBs).[1][2] The tetrazole moiety in these compounds typically functions as a bioisostere of a carboxylic acid, offering improved metabolic stability.[1]

Comparative Biological Activity Data

The following tables summarize the biological activities of various tetrazole-containing compounds, providing insights into the potential effects of structural modifications.

Table 1: Antihypertensive and Urease Inhibition Activity of Valsartan Analogs [3]

Compound CodeR Group (Modification on the non-tetrazole bearing phenyl ring)Antihypertensive Activity (% Decrease in BP)Urease Inhibition IC50 (µM)
AV0 (Valsartan) H35.8 ± 1.28.12 ± 0.19
AV2 3-OCH3, 4-CHO45.2 ± 1.80.28 ± 0.15
AV3 4-OH, 3-OCH342.6 ± 1.51.24 ± 0.11
AV5 4-Cl38.4 ± 1.30.98 ± 0.08
AV9 4-F40.1 ± 1.42.15 ± 0.14

Data presented as mean ± SEM. Antihypertensive activity was assessed in vivo. Urease inhibition was determined in vitro.

Table 2: In Vitro Anticancer Activity of Substituted Tetrazoles [4]

Compound CodeCell LineIC50 (µM)
5h HeLa8.5 ± 0.7
A54910.2 ± 1.1
5m HeLa7.8 ± 0.6
A5499.5 ± 0.9
5o HeLa6.2 ± 0.5
A5497.1 ± 0.8

IC50 values represent the concentration required to inhibit 50% of cell growth. Data are presented as mean ± SD.

Structure-Activity Relationship Insights

Based on studies of related biphenyl-tetrazole compounds, the following SAR observations can be inferred for this compound analogs:

  • The Tetrazole Ring: The acidic nature of the 2H-tetrazole ring is crucial for its interaction with receptors, often mimicking a carboxylic acid group to bind to the active site.[1] Its position on the phenyl ring is critical for activity.

  • The Phenyl Ring Linker: The central phenyl ring acts as a scaffold. The substitution pattern on this ring influences the overall conformation and, consequently, the biological activity.

  • The Naphthyloxy Moiety: The bulky and lipophilic naphthyloxy group likely contributes to the binding affinity, potentially through hydrophobic interactions within the receptor pocket. Modifications to the naphthyl ring system, such as the introduction of substituents, could modulate this interaction and affect potency and selectivity. In related ARBs, modifications on the terminal phenyl ring significantly impact activity. For instance, in valsartan analogs, electron-withdrawing and electron-donating groups at different positions on the phenyl ring altered the antihypertensive and urease inhibitory activities.[3]

Experimental Protocols

In Vitro Antihypertensive Activity (Angiotensin II Receptor Binding Assay)

A common method to evaluate the potential antihypertensive activity of these compounds is through a competitive binding assay using membranes prepared from cells expressing the human angiotensin II type 1 (AT1) receptor.

  • Membrane Preparation: Human AT1 receptor-expressing cells are harvested and homogenized in a buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an assay buffer.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled AT1 receptor antagonist (e.g., [3H]Losartan) and varying concentrations of the test compounds.

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the AT1 receptor.

In Vitro Urease Inhibition Assay[3]
  • Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate buffer. The substrate solution consists of urea in the same buffer.

  • Assay Procedure: The test compounds are pre-incubated with the urease solution. The reaction is initiated by the addition of the urea substrate.

  • Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is determined using the indophenol method, where the absorbance is measured spectrophotometrically at a specific wavelength.

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control. The IC50 value is then determined.

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action for many biphenyl-tetrazole compounds is the blockade of the angiotensin II type 1 (AT1) receptor, which is a G-protein coupled receptor (GPCR). The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for screening these compounds.

Angiotensin_II_Signaling_Pathway cluster_0 Cell Membrane AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Vasoconstriction, etc.) PKC->Response Ca->Response Analog Tetrazole Analog (Antagonist) Analog->AT1R Blocks

Caption: Angiotensin II signaling pathway and the inhibitory action of tetrazole analogs.

Experimental_Workflow cluster_1 Screening Workflow Synthesis Synthesis of Analogs Primary_Screening Primary Screening (e.g., AT1 Receptor Binding Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assays, Cell-based Assays) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Selection Secondary_Screening->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Promising Leads Optimization Lead Optimization SAR_Studies->Optimization

Caption: General experimental workflow for SAR studies of novel tetrazole analogs.

References

A Head-to-Head Comparison of 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole and Structurally Similar Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

While 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, a distinct chemical entity (CAS: 1305320-61-9, Molecular Formula: C17H12N4O), is documented in chemical libraries, a comprehensive body of publicly available experimental data detailing its specific biological activities remains elusive.[1][2] However, the tetrazole moiety is a well-established pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for a carboxylic acid group, which enhances metabolic stability and pharmacokinetic profiles.[3][4] Phenyltetrazole derivatives, in particular, have demonstrated a wide array of pharmacological activities.[5]

This guide provides a head-to-head comparison of structurally related phenyltetrazole compounds with demonstrated biological activity in key therapeutic areas. By examining the performance of these analogous compounds, researchers can infer the potential applications and biological profile of this compound and identify appropriate experimental avenues for its evaluation. The following sections present comparative data and experimental protocols for tetrazole derivatives investigated as P2X7 receptor antagonists, Kv1.5 potassium channel blockers, and antimicrobial agents.

P2X7 Receptor Antagonism: Potential in Neuroinflammation and Pain

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory pathways, and its antagonists are being investigated for the treatment of chronic pain and neuro-inflammatory disorders.[6][7] Several tetrazole-based compounds have emerged as potent P2X7 receptor antagonists.

Comparative Data for Tetrazole-Based P2X7 Receptor Antagonists

Compound IDStructureTargetAssayIC50 (nM)Reference
A-4380793-(5-(2,3-dichlorophenyl)tetrazol-1-ylmethyl)pyridineHuman P2X7Ca2+ influx18-40[6]
AZ11645373Adamantane amide derivativeHuman P2X7Ca2+ influxNot specified[6]
Compound 12a1,2,3-triazolopiperidine derivativeHuman P2X7FLIPR2.7[8]
GP-25Indeno(1,2-b)pyridine derivativeHuman P2X7YoPro-1 uptake8700[9]

Experimental Protocols: P2X7 Receptor Antagonist Screening

A common workflow for identifying and characterizing P2X7 receptor antagonists involves a primary screen to measure ion flux, followed by secondary assays to assess downstream effects like cytokine release.

Primary Screening: Fluorometric Calcium Influx Assay

Objective: To measure the ability of a compound to inhibit ATP-induced calcium influx in cells expressing the P2X7 receptor.

Methodology:

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) or other suitable cell lines stably expressing the human P2X7 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: Test compounds at various concentrations are added to the wells and incubated for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorometric imaging plate reader (FLIPR). The P2X7 receptor agonist, BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), is added to the wells to stimulate calcium influx. The resulting change in fluorescence intensity is measured over time.

  • Data Analysis: The antagonist effect is calculated as the percentage inhibition of the agonist response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Secondary Screening: IL-1β Release Assay

Objective: To measure the inhibition of P2X7-mediated interleukin-1β (IL-1β) release from immune cells.

Methodology:

  • Cell Culture and Priming: Human monocytic cell lines like THP-1 are cultured and differentiated into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.

  • Compound Treatment: The primed cells are treated with the test compounds for a short period before stimulation.

  • P2X7 Activation: The cells are stimulated with BzATP to activate the P2X7 receptor and induce the release of mature IL-1β.

  • Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of the compounds on IL-1β release is calculated, and IC50 values are determined.

DOT Diagram: P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_ion Ca²⁺ Influx P2X7->Ca_ion Antagonist Tetrazole Antagonist Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Ca_ion->NLRP3 Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1B pro-IL-1β Caspase1->proIL1B Cleaves IL1B Mature IL-1β Release proIL1B->IL1B

Caption: P2X7 receptor activation and inhibition pathway.

Kv1.5 Potassium Channel Blockade: An Atrial-Selective Antiarrhythmic Strategy

The Kv1.5 potassium channel is predominantly expressed in the atria of the heart, making it an attractive target for the development of drugs to treat atrial fibrillation with a reduced risk of ventricular proarrhythmias.[10][11] Tetrazole derivatives have been explored for their potential as Kv1.5 blockers.

Comparative Data for Tetrazole-Based Kv1.5 Blockers

Compound IDStructureTargetAssayIC50 (nM)Reference
Compound 2fThiazole-tetrazole derivativeKv1.5Electrophysiology180-550[12]
Compound 2jThiazole-tetrazole derivativeKv1.5Electrophysiology180-550[12]
S0100176N-benzyl-N-pyridin-3-yl-methyl-2-(toluene-4-sulfonylamino)-benzamide hydrochlorideKv1.5Electrophysiology (Xenopus oocytes)700[13]

Experimental Protocol: Electrophysiological Assessment of Kv1.5 Channel Blockade

Objective: To determine the inhibitory effect of a compound on the current conducted by Kv1.5 channels expressed in a heterologous system.

Methodology:

  • Cell Preparation: A suitable cell line (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) is stably transfected with the gene encoding the human Kv1.5 channel (KCNA5). Alternatively, Xenopus laevis oocytes can be injected with cRNA encoding the channel.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record potassium currents from single cells.

    • A glass micropipette filled with an intracellular solution is sealed onto the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

    • The cell is held at a negative membrane potential (e.g., -80 mV).

  • Current Elicitation: Depolarizing voltage steps are applied to activate the Kv1.5 channels and elicit outward potassium currents.

  • Compound Application: The test compound is applied to the cell via the extracellular perfusion solution at various concentrations.

  • Data Acquisition and Analysis: The peak outward current is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

DOT Diagram: Experimental Workflow for Kv1.5 Blocker Evaluation

Kv1_5_Workflow start Start cell_prep Cell Preparation (e.g., CHO cells expressing hKv1.5) start->cell_prep patch_clamp Whole-Cell Patch-Clamp Setup cell_prep->patch_clamp baseline Record Baseline Kv1.5 Current patch_clamp->baseline compound_app Apply Test Compound (Varying Concentrations) baseline->compound_app record_inhibition Record Inhibited Kv1.5 Current compound_app->record_inhibition washout Washout Compound record_inhibition->washout data_analysis Data Analysis (Calculate % Inhibition, Determine IC₅₀) record_inhibition->data_analysis washout->baseline Repeat for next concentration end End data_analysis->end

Caption: Workflow for evaluating Kv1.5 channel blockers.

Antimicrobial Activity: A Scaffold for New Anti-infectives

The tetrazole ring is a component of several antimicrobial agents. Its derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.[14][15]

Comparative Data for Tetrazole-Based Antimicrobial Agents

Compound IDStructureTarget OrganismAssayMIC (µg/mL)Reference
Compound e1Benzimidazole-tetrazole derivativeCandida albicansBroth microdilution<8.1[16]
Compound b1Benzimidazole-tetrazole derivativeEnterococcus faecalisBroth microdilution1.3[16]
Compound 7aPyridine-tetrazole derivativeMicrococcus lysodicticusNot specified20-19 (inhibition zone in mm)[17]
1-(benzothiazol-2-yl)-5-phenyl-tetrazole derivativeBenzothiazole-tetrazole derivativeStaphylococcus aureusPaper disc diffusionNot specified (good activity at 250 µg/mL)[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). A growth control (no compound) and a sterility control (no inoculum) are included.

  • Confirmation (Optional): The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can be determined by subculturing the contents of the wells that show no growth onto agar plates.

DOT Diagram: Logical Flow of Antimicrobial Susceptibility Testing

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Tetrazole Compound start->prep_compound prep_microbe Prepare Standardized Microbial Inoculum start->prep_microbe inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_microbe->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole. The following information is based on safety data for structurally related tetrazole compounds and should be supplemented by a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory to minimize exposure and ensure laboratory safety. The selection of appropriate PPE is critical.[1][2]

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a significant splash hazard.[1][3][4]Conforming to EN166 (EU) or NIOSH (US) approved.[1][3][4]
Skin Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[1]Gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory A NIOSH-approved dust mask or respirator is recommended if dusts are generated or if working in a poorly ventilated area.[1][4]Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4]

Hazard and Safety Data (Based on a Structurally Related Compound)

No specific safety data sheet (SDS) for this compound is publicly available. The data presented below is for the closely related compound 5-Phenyl-1H-tetrazole and is intended to provide an indication of potential hazards.

PropertyValueSource
Molecular Formula C7H6N4[5]
Molecular Weight 146.15 g/mol [5]
Appearance Solid[6]
Hazards Flammable solid. Harmful if swallowed. Risk of explosion if heated under confinement.[7][7]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[4][7][4][7]
Hazardous Decomposition Nitrogen oxides, carbon monoxide, carbon dioxide.[4][4]

Experimental Workflow and Handling Procedures

Adherence to a systematic plan is essential for safety. The following workflow outlines the necessary steps for handling this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal p1 Conduct Risk Assessment p2 Don Appropriate PPE p1->p2 p3 Prepare Well-Ventilated Work Area (Fume Hood) p2->p3 h1 Weigh Compound Carefully to Minimize Dust p3->h1 h2 Perform Experimental Procedures h1->h2 h3 Monitor Reaction from a Safe Distance h2->h3 c1 Decontaminate Glassware and Surfaces h3->c1 c2 Segregate and Label Waste c1->c2 c3 Dispose of Waste via EHS c2->c3

Caption: A flowchart outlining the key stages of preparation, handling, and cleanup for this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure you are wearing the appropriate PPE as detailed in the table above.[2]

    • Set up your experiment in a certified chemical fume hood to ensure adequate ventilation.[4][7]

  • Handling :

    • When weighing and transferring the solid compound, do so carefully to minimize dust generation.[4]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[8][9]

    • Keep the container tightly closed when not in use.[4][7]

    • Avoid heating the compound unless specifically required by the protocol, as some tetrazoles can decompose explosively upon heating.[6][10]

  • In Case of a Spill :

    • If a small spill occurs, and you are trained to handle it, carefully clean it up using wet methods to prevent dust generation.[3]

    • Use non-sparking tools for cleanup.[3][7]

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.[3][7][11]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures

ExposureFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[11]
Eye Contact Flush eyes with plenty of water at an emergency eyewash station for at least 15 minutes.[3][4]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[3][4]
Ingestion Seek immediate medical attention. Do NOT induce vomiting.[3][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection.

G Disposal Plan for this compound cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal w1 Unused/Expired Compound s1 Segregate Chemical Waste w1->s1 w2 Contaminated Labware (gloves, wipes, etc.) w2->s1 w3 Reaction Mixtures w3->s1 s2 Use Designated, Labeled, Sealed Containers s1->s2 s3 Store in a Cool, Dry, Well-Ventilated Area s2->s3 d1 Contact EHS for Pickup s3->d1 d2 Complete Waste Transfer Documentation d1->d2

Caption: A diagram illustrating the waste management and disposal process for this compound.

Disposal Protocol:

  • Segregation : Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[12]

  • Containment : Place all waste, including unused compound and contaminated materials (e.g., gloves, weighing paper), into a clearly labeled, sealed container for hazardous waste.[7][11]

  • Storage : Store the waste container in a designated, cool, dry, and well-ventilated area away from heat and ignition sources.[7][12]

  • Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][12] Do not pour down the drain or dispose of in regular trash.[12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.